Sulfabrom-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13BrN4O2S |
|---|---|
Molecular Weight |
361.25 g/mol |
IUPAC Name |
4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-2,3,5,6-tetradeuteriobenzenesulfonamide |
InChI |
InChI=1S/C12H13BrN4O2S/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17)/i3D,4D,5D,6D |
InChI Key |
KWXCNODTHBHSIQ-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=C(C(=N2)C)Br)C)[2H] |
Canonical SMILES |
CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sulfabrom-d4: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and a proposed synthesis route for Sulfabrom-d4, the deuterated analogue of the long-acting sulfonamide, Sulfabrom (Sulfabromomethazine). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for its non-deuterated counterpart and outlines a plausible synthesis strategy based on established chemical principles.
Chemical Properties
This compound is the deuterium-labeled version of Sulfabrom, a sulfonamide antibiotic. The introduction of deuterium isotopes can be a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies, allowing for the differentiation and quantification of the drug and its metabolites. A summary of the key chemical properties for both this compound and Sulfabrom is presented below for comparative analysis.
| Property | This compound | Sulfabrom (Sulfabromomethazine) |
| Molecular Formula | C₁₂H₉D₄BrN₄O₂S | C₁₂H₁₃BrN₄O₂S[1][2] |
| Molecular Weight | 361.25 g/mol | 357.23 g/mol [1][3] |
| CAS Number | 2374858-36-1 | 116-45-0[1][2] |
| Appearance | Solid | Orange to light red solid powder[2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in DMSO | Soluble in DMSO, acetone; slightly soluble in alcohol; very slightly soluble in ether. Water solubility is 0.106 mg/mL.[4][5] |
| pKa (Strongest Acidic) | Data not available | 6.99[4] |
| pKa (Strongest Basic) | Data not available | 1.97[4] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on well-established methods for the synthesis of sulfonamides and the introduction of deuterium labels. The proposed synthesis involves the deuteration of a key intermediate followed by a classical sulfonamide formation reaction.
Proposed Synthetic Pathway
The synthesis of this compound would likely start from a deuterated aniline derivative. A common strategy for introducing deuterium into an aromatic ring is through acid-catalyzed hydrogen-deuterium exchange.
Step 1: Deuteration of Acetanilide
Acetanilide can be deuterated at the ortho and para positions of the aromatic ring using a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O). The acetyl group protects the amine and directs the deuteration.
Step 2: Chlorosulfonation of Deuterated Acetanilide
The resulting deuterated acetanilide can then undergo chlorosulfonation using chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group at the para position.
Step 3: Synthesis of 2-amino-5-bromo-4,6-dimethylpyrimidine
This heterocyclic amine can be synthesized through a condensation reaction involving guanidine and a β-dicarbonyl compound, followed by bromination.
Step 4: Condensation Reaction
Finally, the deuterated sulfonyl chloride is reacted with 2-amino-5-bromo-4,6-dimethylpyrimidine in the presence of a base (e.g., pyridine) to form the sulfonamide linkage.
Step 5: Deprotection
The acetyl protecting group on the aniline nitrogen is then removed by acid or base hydrolysis to yield this compound.
Experimental Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Mechanism of Action
Sulfonamides, including Sulfabrom, are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By inhibiting DHPS, sulfonamides block the bacterial folic acid synthesis pathway, leading to the cessation of growth and cell division. Mammalian cells are not affected by sulfonamides because they obtain folic acid from their diet and do not possess the DHPS enzyme.
Signaling Pathway Diagram
Caption: Mechanism of action of Sulfabrom as a competitive inhibitor of DHPS.
Experimental Protocols
General Synthesis Protocol
-
Deuteration: A solution of acetanilide in a mixture of deuterium oxide and deuterated sulfuric acid is heated under reflux for several hours. The reaction mixture is then cooled and neutralized to precipitate the deuterated acetanilide, which is collected by filtration and dried.
-
Chlorosulfonation: The deuterated acetanilide is added portion-wise to an excess of chlorosulfonic acid at a low temperature (0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The mixture is carefully poured onto crushed ice to precipitate the sulfonyl chloride, which is filtered, washed with cold water, and dried.
-
Condensation: The deuterated sulfonyl chloride and 2-amino-5-bromo-4,6-dimethylpyrimidine are dissolved in pyridine and heated. After the reaction is complete, the mixture is cooled and poured into water to precipitate the protected this compound. The product is collected by filtration and purified.
-
Deprotection: The protected this compound is heated in an acidic or basic aqueous solution to hydrolyze the acetyl group. The resulting this compound is then isolated by filtration and purified by recrystallization.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the final product and intermediates. The absence of signals in the aromatic region of the ¹H NMR spectrum corresponding to the deuterated positions would confirm successful labeling.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of this compound. The observed mass would be approximately 4 Daltons higher than that of the non-deuterated Sulfabrom.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized this compound.
Conclusion
This technical guide provides a foundational understanding of the chemical properties and a viable synthetic approach for this compound. While specific experimental data remains elusive, the provided information, including comparative data for Sulfabrom and generalized experimental protocols, offers a solid starting point for researchers and scientists. The diagrams for the proposed synthesis and the mechanism of action serve to visually clarify these complex processes. Further research is warranted to establish the specific physical and spectral properties of this compound and to optimize its synthesis.
References
A Technical Guide to the Characterization of Deuterium-Labeled Sulfonamides: A Case Study of Sulfamethazine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide uses Sulfamethazine as a primary example due to the extensive availability of characterization data. The principles and methodologies described are directly applicable to the characterization of other deuterium-labeled sulfonamides, such as Sulfabromomethazine.
Introduction
Deuterium labeling is a critical strategy in pharmaceutical development to enhance the metabolic profiles of drug candidates.[1][2] By selectively replacing hydrogen atoms with their heavier, stable isotope, deuterium, it is possible to alter the rate of metabolic processes, often leading to improved pharmacokinetic properties such as reduced clearance rates and extended half-lives.[3][4] This is achieved through the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger chemical bond (e.g., C-D vs. C-H), making bond cleavage more difficult for metabolic enzymes.[5]
Sulfonamides are a class of synthetic bacteriostatic antibiotics that inhibit the synthesis of folic acid in bacteria.[6][7] Deuteration of sulfonamides like Sulfamethazine can potentially reduce metabolic inactivation, thereby improving their efficacy and duration of action. Rigorous characterization of these deuterated molecules is essential to confirm isotopic incorporation, purity, and structural integrity.
This technical guide provides an in-depth overview of the core analytical techniques used to characterize deuterium-labeled Sulfamethazine, including detailed experimental protocols, quantitative data summaries, and workflow visualizations.
Core Characterization Methodologies
The comprehensive characterization of deuterium-labeled Sulfamethazine relies on a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the incorporation of deuterium by measuring the mass-to-charge ratio (m/z) of the parent molecule and its fragments. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, confirming the elemental composition and the number of deuterium atoms incorporated.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from methodologies for analyzing sulfonamides in biological matrices.[8]
-
Sample Preparation (from a biological matrix like urine):
-
Take 1 mL of the sample matrix.
-
Add an appropriate internal standard (e.g., a different stable isotope-labeled sulfonamide).
-
Perform a simple dilution with water (e.g., 1:10 v/v).
-
Vortex the sample for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant for injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A narrow-bore C18 column (e.g., 2.1 mm i.d. x 30 mm length, 3.5 µm pore size) is suitable for rapid analysis.[8]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Gradient: A rapid gradient from 20% to 80% Methanol over 3 minutes is effective for elution.[8]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 10 µL.[8]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Instrumentation: Triple quadrupole (QqQ) or Ion Trap (IT) mass spectrometer.[8]
-
Analysis Mode: Selected Reaction Monitoring (SRM) for quantitative analysis on a QqQ, or product ion scan for qualitative analysis.
-
Key Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) for the specific compound and instrument.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for characteristic fragmentation of Sulfamethazine.
-
Data Presentation: Mass Spectrometry
The primary confirmation of deuteration is the mass shift observed in the molecular ion and its fragments. For example, replacing three hydrogen atoms with deuterium (d3-Sulfamethazine) would result in a 3 Da increase in mass.
| Analyte | Parent Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Expected Deuterated [M+H]⁺ (d3) |
| Sulfamethazine | 279.1 | 186.1, 156.1, 124.1, 108.1, 92.1 | 282.1 |
| N4-acetyl-Sulfamethazine | 321.1 | 279.1, 186.1, 156.1 | 324.1 |
Data derived from typical fragmentation patterns of sulfonamides.
Visualization: LC-MS/MS Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the precise location of deuterium atoms within the molecule. While ¹H NMR will show a decrease in signal intensity at the site of deuteration, ²H (Deuterium) NMR will show a signal corresponding to the labeled position. ¹³C NMR can also be used to confirm deuteration through the observation of isotopic shifts and changes in C-D coupling patterns.[9]
Experimental Protocol: ¹H and ²H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the deuterium-labeled Sulfamethazine sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent should ensure the sample is fully dissolved and does not have signals that overlap with key analyte signals.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard proton NMR experiment.
-
Parameters:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should encompass all expected proton signals.
-
A relaxation delay of 1-5 seconds is typical.
-
-
Analysis: Compare the spectrum to that of an unlabeled Sulfamethazine standard. The absence or reduced integration of a signal indicates the site of deuteration.
-
-
²H NMR Spectroscopy:
-
Instrument: NMR spectrometer equipped with a broadband probe capable of detecting the deuterium frequency.
-
Experiment: Standard deuterium NMR experiment (proton-decoupled).
-
Parameters:
-
The spectral width should be wider than for protons due to the larger chemical shift range.
-
A larger number of scans may be required due to the lower sensitivity of the ²H nucleus.[10]
-
-
Analysis: A signal in the ²H spectrum directly confirms the presence and chemical environment of the deuterium label.
-
Data Presentation: NMR Spectroscopy
Quantitative analysis of NMR spectra can determine the degree of deuteration at specific sites.
| Position of Deuteration | Expected Change in ¹H NMR | Expected Signal in ²H NMR |
| Phenyl Ring | Disappearance/reduction of specific aromatic proton signals. | A new signal in the aromatic region of the ²H spectrum. |
| Methyl Groups (-CH₃) | Change from a singlet integrating to 6H to a reduced integral. | A new signal in the aliphatic region of the ²H spectrum. |
| Amine (-NH₂) | Disappearance/reduction of the amine proton signal. | A new signal in the downfield region of the ²H spectrum. |
This table provides a conceptual summary of expected NMR changes.
Visualization: NMR Characterization Logic
Mechanism of Action: Sulfonamide Inhibition of Folate Synthesis
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS).[11][12] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of bacterial nucleotides and DNA.[7][11]
Visualization: Folic Acid Synthesis Pathway
Conclusion
The characterization of deuterium-labeled Sulfabrom, exemplified here by Sulfamethazine, is a multi-step process requiring precise analytical techniques. Mass spectrometry confirms the successful incorporation and degree of deuteration, while NMR spectroscopy provides unambiguous evidence for the location of the deuterium labels on the molecular scaffold. Combined with chromatographic separation, these methods ensure the identity, purity, and structural integrity of the deuterated drug substance, which are critical checkpoints in the drug development pipeline. The strategic application of these methodologies provides researchers with the robust data needed to advance deuterated candidates with improved therapeutic potential.
References
- 1. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symeres.com [symeres.com]
- 5. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Liquid chromatography tandem mass spectrometric quantitation of sulfamethazine and its metabolites: direct analysis of swine urine by triple quadrupole and by ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of deuterium-labeled glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 33S NMR: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
In-Depth Technical Guide to the Physical and Chemical Properties of Sulfabrom-d4
This technical guide provides a comprehensive overview of the core physical and chemical properties of Sulfabrom-d4, a deuterated analog of the sulfonamide antibiotic Sulfabrom. Designed for researchers, scientists, and professionals in drug development, this document details the compound's characteristics, experimental protocols for their determination, and relevant biological pathways.
Core Physical and Chemical Properties
This compound is the deuterated form of Sulfabrom, a long-acting sulfonamide. The incorporation of deuterium isotopes can offer advantages in metabolic studies and as internal standards in analytical chemistry.
Data Presentation: Quantitative Properties of this compound and Sulfabrom
| Property | This compound | Sulfabrom | Source(s) |
| Molecular Formula | C₁₂H₉D₄BrN₄O₂S | C₁₂H₁₃BrN₄O₂S | [1] |
| Molecular Weight | 361.25 g/mol | 357.23 g/mol | [1][2] |
| CAS Number | 2374858-36-1 | 116-45-0 | [1][3] |
| Appearance | Solid | - | - |
| Color | Off-white to light yellow | - | - |
| Boiling Point | Not available | 568.3°C at 760 mmHg | [4] |
| Melting Point | Not available | Not available | [4] |
| Density | Not available | 1.653 g/cm³ | [4] |
| Solubility | Soluble in DMSOSlightly soluble in methanolSlightly soluble in water | 10 mM in DMSO | [2] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 yearsIn solvent: -80°C for 6 months, -20°C for 1 month | - | - |
Experimental Protocols
Detailed methodologies for determining key physical properties of this compound are outlined below. These protocols are based on established analytical techniques for organic compounds.[5][6][7][8][9][10][11][12][13][14]
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2°C per minute) near the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.
-
Replicates: The determination is performed in triplicate to ensure accuracy.
Determination of Solubility
Solubility is a fundamental property that influences a compound's formulation and bioavailability.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide) are selected for testing.
-
Sample Preparation: A precisely weighed amount of this compound (e.g., 1 mg) is placed into a series of vials.
-
Solvent Addition: A known volume of each solvent (e.g., 1 mL) is added to the respective vials.
-
Equilibration: The vials are agitated (e.g., using a vortex mixer or shaker) at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation and Quantification: The solutions are visually inspected for undissolved solid. For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Solubility is reported in units such as mg/mL or mol/L.
Visualizations
The following diagrams illustrate the mechanism of action of sulfonamides and a typical analytical workflow.
References
- 1. invivochem.net [invivochem.net]
- 2. gen.store [gen.store]
- 3. Sulfabromomethazine | C12H13BrN4O2S | CID 8310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. scribd.com [scribd.com]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
Navigating the Isotopic Landscape: A Technical Guide to the Synthesis and Purification of Labeled Sulfabrom
For Researchers, Scientists, and Drug Development Professionals
General Strategies for Isotopic Labeling of Sulfonamides
The introduction of stable isotopes into the Sulfabrom molecule can be achieved through two primary strategies:
-
De Novo Synthesis: This approach involves building the molecule from isotopically enriched starting materials. For sulfonamides like Sulfabrom, this often entails using a labeled precursor such as isotopically enriched aniline in a multi-step synthesis. This method allows for precise control over the position and extent of labeling.
-
Late-Stage Isotopic Labeling: This strategy introduces the isotope in the final steps of the synthesis or even on the fully formed drug molecule. While potentially more efficient, it may offer less flexibility in the labeling position. An example includes the late-stage ¹⁸O labeling of primary sulfonamides.[1][2][3]
This guide will focus on a de novo synthetic approach, which is a robust and versatile method for producing isotopically labeled sulfonamides.
Synthesis of Isotopically Labeled Sulfabrom: A Representative Protocol
The following protocol describes a generalized multi-step synthesis for producing isotopically labeled Sulfabrom, using [¹³C₆]-aniline as the labeled starting material. This will result in a Sulfabrom molecule with a uniformly labeled phenyl ring.
Experimental Workflow for the Synthesis of [¹³C₆]-Sulfabrom
Figure 1: A generalized experimental workflow for the synthesis and purification of isotopically labeled Sulfabrom.
Detailed Experimental Protocol
Materials and Reagents:
-
[¹³C₆]-Aniline (or other isotopically labeled aniline)
-
Acetic Anhydride
-
Chlorosulfonic Acid
-
2-amino-4,6-dibromopyrimidine
-
Pyridine (or other suitable base)
-
Hydrochloric Acid
-
Ethanol
-
Activated Carbon
-
Standard laboratory glassware and equipment
Step 1: Acetylation of [¹³C₆]-Aniline
-
In a round-bottom flask, dissolve [¹³C₆]-aniline in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride dropwise with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the [¹³C₆]-acetanilide.
-
Filter the precipitate, wash with cold water, and dry.
Step 2: Chlorosulfonation of [¹³C₆]-Acetanilide
-
In a fume hood, carefully add chlorosulfonic acid to a dry round-bottom flask equipped with a dropping funnel and a gas outlet.
-
Cool the acid in an ice bath.
-
Slowly add the dried [¹³C₆]-acetanilide in small portions, ensuring the temperature does not rise significantly.
-
After the addition, slowly warm the reaction mixture to 60-70°C and maintain for 2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the 4-acetamido-[¹³C₆]-benzenesulfonyl chloride.
-
Filter the product, wash with cold water, and use immediately in the next step due to its instability.
Step 3: Condensation with 2-amino-4,6-dibromopyrimidine
-
Dissolve the crude 4-acetamido-[¹³C₆]-benzenesulfonyl chloride and 2-amino-4,6-dibromopyrimidine in pyridine.
-
Heat the mixture under reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into an excess of dilute hydrochloric acid to precipitate the protected [¹³C₆]-Sulfabrom.
-
Filter the precipitate, wash with water, and dry.
Step 4: Hydrolysis
-
Suspend the dried protected [¹³C₆]-Sulfabrom in a solution of dilute hydrochloric acid.
-
Heat the mixture under reflux until the solid dissolves, indicating the completion of hydrolysis.
-
Cool the solution to precipitate the crude [¹³C₆]-Sulfabrom.
-
Filter the product and wash with cold water.
Purification of Isotopic Sulfabrom
Purification is a critical step to ensure the final product is free of impurities and suitable for its intended application. Recrystallization is a common and effective method for purifying sulfonamides.
Purification Protocol:
-
Dissolve the crude [¹³C₆]-Sulfabrom in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Slowly add hot water to the filtrate until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of isotopically labeled sulfonamides, based on published methods for similar compounds.[4]
Table 1: Synthesis Yields for Isotopically Labeled Sulfonamides
| Labeled Sulfonamide | Isotopic Label | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Sulfamethoxazole | [phenyl-ring-¹³C] | [¹³C]-Aniline | 4 | 54.1 | [4] |
| Sulfamonomethoxine | [phenyl-ring-¹³C] | [¹³C]-Aniline | 4 | 28.1 | [4] |
| Sulfadiazine | [phenyl-ring-¹³C] | [¹³C]-Aniline | 4 | 42.3 | [4] |
| Sulfamethoxazole | [phenyl-ring-¹⁴C] | [¹⁴C]-Aniline | 4 | 22.5 | [4] |
| Sulfamonomethoxine | [phenyl-ring-¹⁴C] | [¹⁴C]-Aniline | 4 | 5.0 | [4] |
| Sulfadiazine | [phenyl-ring-¹⁴C] | [¹⁴C]-Aniline | 4 | 15.6 | [4] |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Specification |
| Chemical Purity | HPLC | > 98.0% |
| Isotopic Enrichment | Mass Spectrometry | > 99 atom % ¹³C |
| Structural Confirmation | ¹H NMR, ¹³C NMR, MS | Consistent with expected structure |
Application in Mechanistic Studies: Inhibition of Dihydropteroate Synthase
Isotopically labeled Sulfabrom is a valuable tool for elucidating the mechanism of action of sulfonamides. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid. By using labeled Sulfabrom, researchers can track its binding to the enzyme and study the kinetics of inhibition.
Figure 2: Signaling pathway illustrating the competitive inhibition of dihydropteroate synthase by Sulfabrom.
References
- 1. Late-Stage 18 O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Sulfabrom-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Internal Standards in Quantitative Analysis
In the realm of analytical chemistry, particularly in bioanalysis and drug metabolism studies, achieving accurate and precise quantification of target analytes is paramount. However, the complexity of biological matrices often introduces variability during sample preparation and analysis. Internal standards (IS) are essential tools to mitigate these variabilities. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. By adding a known amount of the internal standard to both the calibration standards and the unknown samples, any loss of analyte during sample processing or fluctuations in instrument response can be corrected for, ensuring data integrity and reliability.
Deuterated compounds, such as Sulfabrom-d4, are considered the "gold standard" for use as internal standards in mass spectrometry-based quantification. This is because the substitution of hydrogen atoms with deuterium atoms results in a compound that is chemically almost identical to the parent drug, but with a different molecular weight. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar chemical properties ensure they behave almost identically during extraction, chromatography, and ionization.
This technical guide provides a comprehensive overview of the mechanism of action of this compound as an internal standard, with a focus on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of the sulfonamide antibiotic, Sulfabrom.
Physicochemical Properties of Sulfabrom and this compound
Sulfabrom is a long-acting sulfonamide antibiotic used in veterinary medicine. Its deuterated analog, this compound, is specifically synthesized for use as an internal standard. The key physicochemical properties are summarized in the table below.
| Property | Sulfabrom | This compound |
| Chemical Name | 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzene-d4-sulfonamide |
| Molecular Formula | C₁₂H₁₃BrN₄O₂S | C₁₂H₉D₄BrN₄O₂S |
| Molecular Weight | 357.23 | 361.25 |
| Monoisotopic Mass | 356.0000 | 360.0248 |
| Exact Mass Difference | - | 4.0248 |
| Deuterium Incorporation | - | 4 deuterium atoms on the benzene ring |
Note: The exact mass difference is a critical parameter for high-resolution mass spectrometry.
Core Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)
The use of this compound as an internal standard relies on the principle of Isotope Dilution Mass Spectrometry (IDMS). This is a highly accurate and precise analytical technique that involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. The mechanism can be broken down into the following key steps:
-
Spiking the Sample: A precise and known quantity of this compound is added to the unknown sample containing Sulfabrom at the very beginning of the sample preparation process.
-
Homogenization and Equilibration: The sample is thoroughly mixed to ensure that the this compound is evenly distributed and has reached equilibrium with the endogenous Sulfabrom in the sample matrix.
-
Co-extraction and Co-elution: During the subsequent sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), both Sulfabrom and this compound, due to their nearly identical chemical properties, will be extracted with the same efficiency. Similarly, during chromatographic separation (e.g., HPLC), they will co-elute, meaning they will have the same retention time.
-
Differential Detection by Mass Spectrometry: The eluent from the chromatography column is introduced into the mass spectrometer. In the ion source, both Sulfabrom and this compound are ionized. Because of the mass difference, the mass spectrometer can distinguish between the two compounds. In a tandem mass spectrometer, specific precursor ions for both Sulfabrom and this compound are selected and fragmented to produce unique product ions.
-
Ratio-Based Quantification: The instrument measures the ratio of the signal intensity of Sulfabrom to the signal intensity of this compound. Since a known amount of this compound was added, this ratio can be used to accurately calculate the concentration of Sulfabrom in the original sample, effectively correcting for any analyte loss during sample preparation or variations in instrument response.
The following diagram illustrates the logical workflow of using this compound as an internal standard in an analytical method.
An In-depth Technical Guide to Exploratory Studies Using Deuterium-Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates represents a sophisticated approach in modern drug discovery and development. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of deuterium-labeled compounds in exploratory studies. By leveraging the kinetic isotope effect (KIE), researchers can modulate the metabolic fate of xenobiotics, leading to improved pharmacokinetic profiles, reduced toxicities, and enhanced therapeutic efficacy. This document details experimental protocols for key in vitro and in vivo studies, presents quantitative data in a comparative format, and utilizes visualizations to elucidate complex metabolic pathways and experimental workflows.
Core Principles: The Deuterium Kinetic Isotope Effect (KIE)
The substitution of a hydrogen atom with a deuterium atom at a metabolic soft spot—a position susceptible to enzymatic modification—can significantly alter the rate of bond cleavage. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point energy.[1][2] Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is the foundational principle behind the use of deuterated compounds to enhance drug properties.[1][3]
The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). A kH/kD ratio greater than 1 indicates a normal KIE, signifying that C-H bond cleavage is the rate-determining step in the metabolic pathway.[1]
Applications in Drug Discovery and Development
The application of deuterium labeling in exploratory studies offers several advantages throughout the drug development pipeline:
-
Improved Pharmacokinetic Profiles: By retarding metabolic clearance, deuteration can lead to a longer drug half-life, increased exposure (AUC), and lower peak concentrations (Cmax).[4][5][6] This can translate to less frequent dosing and improved patient compliance.
-
Metabolic Pathway Elucidation: Deuterium-labeled compounds serve as valuable tools for identifying metabolites and understanding complex biotransformation pathways.[7] The distinct mass shift introduced by deuterium facilitates the tracking of metabolic products using mass spectrometry.[7]
-
Reduction of Toxic Metabolites: In some instances, drug toxicity is associated with the formation of reactive metabolites. By slowing the metabolic pathway leading to the toxic species, deuteration can mitigate toxicity.
-
Enhanced Therapeutic Efficacy: By maintaining therapeutic concentrations for a longer duration, deuterated drugs can exhibit improved efficacy compared to their non-deuterated counterparts.
Quantitative Data Presentation: Pharmacokinetic Parameters
The following tables summarize quantitative data from studies comparing the pharmacokinetic profiles of deuterated and non-deuterated drugs.
Table 1: Pharmacokinetic Parameters of Methadone and d9-Methadone in Mice [4]
| Parameter | Methadone | d9-Methadone | Fold Change |
| AUC (0-8h) (ng·h/mL) | 3,367 ± 845 | 19,194 ± 5,432 | 5.7 |
| Cmax (ng/mL) | 1,234 ± 213 | 5,432 ± 987 | 4.4 |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 |
| Vss (L/kg) | 16.8 ± 2.9 | 2.1 ± 0.6 | 0.13 |
Table 2: In Vitro Metabolism of Methadone and d9-Methadone in Human Liver Microsomes [4]
| Parameter | Methadone | d9-Methadone | Ratio (H/D) |
| Apparent Km (µM) | 100 ± 20 | 260 ± 50 | 0.38 |
| Apparent Vmax (pmol/min/mg) | 500 ± 80 | 200 ± 30 | 2.5 |
| Intrinsic Clearance (Vmax/Km) | 5.0 | 0.77 | 6.5 |
Experimental Protocols
In Vitro Metabolism of Deuterium-Labeled Compounds Using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a deuterated compound compared to its non-deuterated analog.[8][9]
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, HLM, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for both the deuterated and non-deuterated compounds.
-
Pharmacokinetic Study of a Deuterated Drug in an Animal Model
This protocol provides a general framework for an in vivo pharmacokinetic study.[4]
Materials:
-
Test compound (deuterated and non-deuterated formulations)
-
Animal model (e.g., mice, rats)
-
Dosing vehicles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Administer the deuterated and non-deuterated compounds to separate groups of animals via the desired route (e.g., intravenous, oral).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Extraction:
-
Extract the drug from the plasma using a suitable method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, t1/2, clearance, and volume of distribution.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of deuterium-labeled compounds.
Caption: Drug development workflow incorporating deuterium labeling.
Caption: The Kinetic Isotope Effect on CYP450-mediated metabolism.
Caption: Experimental workflow for metabolite identification.
Conclusion
Exploratory studies using deuterium-labeled compounds have become an integral part of modern drug discovery. The ability to predictably modulate metabolic pathways through the kinetic isotope effect offers a powerful strategy to enhance the pharmacokinetic and safety profiles of drug candidates. The methodologies and principles outlined in this guide provide a framework for researchers to effectively design and execute studies that leverage the unique properties of deuterium, ultimately accelerating the development of safer and more effective medicines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bioscientia.de [bioscientia.de]
- 3. Isotope Effects [columbia.edu]
- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfabrom-d4: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Sulfabrom-d4, a deuterated analog of the sulfonamide antibiotic Sulfabrom. Due to the limited availability of specific stability data for this compound, this document leverages available information on Sulfabrom and other structurally related sulfonamides to provide a robust framework for its handling and storage. This guide is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and ensuring the reliable performance of this compound in experimental settings. The document outlines potential degradation pathways, summarizes available stability data, and provides detailed experimental protocols for stability assessment.
Introduction
This compound is the deuterated form of Sulfabrom, a long-acting sulfonamide used in veterinary medicine. The incorporation of deuterium isotopes can offer advantages in metabolic studies and as internal standards in analytical assays. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of research data. This guide addresses the core requirements for the proper handling and storage of this compound.
Recommended Storage Conditions
The stability of this compound is contingent upon appropriate storage. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms, based on information provided by commercial suppliers.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Stability Profile and Potential Degradation Pathways
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for a sulfonamide structure like Sulfabrom, which are likely applicable to this compound. These pathways are inferred from studies on other sulfonamides.
Caption: Potential degradation pathways for this compound.
Stability in Biological Matrices
A study on the stability of five other sulfonamides in spiked pig liver tissue provides valuable insight into the potential stability of this compound in biological samples under frozen storage.
Table 2: Stability of Sulfonamides in Spiked Pig Liver at -20°C
| Sulfonamide | Half-life (days) |
| Sulfadimethoxine | 567 |
| Sulfadimidine (Sulfamethazine) | 457 |
| Sulfachlorpyridazine | 312 |
| Sulfathiazole | 291 |
| Sulfaquinoxaline | 271 |
Data from a study on sulfonamide stability in spiked pig liver tissue.
These data suggest that sulfonamides can be relatively stable in frozen biological matrices, but degradation does occur over extended periods. Therefore, it is crucial to minimize storage times for biological samples containing this compound, even when frozen.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a stability-indicating analytical method must be developed and validated. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is a common and effective technique for this purpose.
General Workflow for a Stability Study
The following diagram outlines a typical workflow for conducting a stability study of a drug substance like this compound, based on ICH guidelines.
Caption: A typical workflow for a stability study.
Forced Degradation Studies
Forced degradation (or stress testing) is essential for developing a stability-indicating method and identifying potential degradation products.
Table 3: Recommended Conditions for Forced Degradation Studies of Sulfonamides
| Stress Condition | Typical Protocol |
| Hydrolysis | |
| Acid | 0.1 M HCl at 60°C for 24 hours |
| Base | 0.1 M NaOH at 60°C for 24 hours |
| Neutral | Water at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
| Thermal | Dry heat at 105°C for 24 hours |
Analytical Method
A reverse-phase HPLC method is generally suitable for the analysis of sulfonamides.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Detection: UV detection at the λmax of Sulfabrom (around 260-280 nm) or Mass Spectrometry (MS) for higher specificity and identification of degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
While specific stability data for this compound is limited, by leveraging knowledge of related sulfonamide compounds and adhering to established guidelines for stability testing, researchers can ensure the quality and reliability of this important analytical standard. The recommended storage conditions should be strictly followed. For critical applications, it is advisable to perform in-house stability assessments using the protocols outlined in this guide. Future studies are encouraged to establish a definitive stability profile for this compound under a comprehensive range of conditions.
References
An In-depth Technical Guide to CAS Number 2374858-36-1: Sulfabrom-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 2374858-36-1 identifies Sulfabrom-d4 , the deuterated form of Sulfabromomethazine. Sulfabromomethazine (CAS 116-45-0) is a long-acting sulfonamide antibiotic primarily used in veterinary medicine to treat bacterial infections and coccidiosis in cattle, swine, and poultry.[1][2] The introduction of deuterium (d4) into the molecular structure of Sulfabromomethazine creates a stable, isotopically labeled version of the parent compound. This deuterated analog serves as a valuable tool in various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis.
This technical guide provides a comprehensive overview of the known properties of this compound and its non-deuterated parent compound, Sulfabromomethazine. Due to the limited publicly available information specifically on this compound, this guide draws heavily on the established data for Sulfabromomethazine, with specific details on the deuterated form where available.
Chemical and Physical Properties
The fundamental properties of this compound and Sulfabromomethazine are summarized in the tables below. These data are compiled from various chemical databases and supplier information.
Table 1: General Properties
| Property | This compound | Sulfabromomethazine |
| CAS Number | 2374858-36-1 | 116-45-0[1] |
| Molecular Formula | C₁₂H₉D₄BrN₄O₂S | C₁₂H₁₃BrN₄O₂S[1] |
| Molecular Weight | 361.25 g/mol | 357.23 g/mol [1] |
| IUPAC Name | 4-amino-N-(5-bromo-4,6-di(methyl-d2)-pyrimidin-2-yl)benzenesulfonamide | 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide[1] |
| Synonyms | Sulfabromomethazine-d4, N 3517-d4 | Sulfabrom, 5-Bromosulfamethazine[1] |
Table 2: Physicochemical Properties of Sulfabromomethazine
| Property | Value | Source |
| Melting Point | ~246 °C (decomposes) | ChemicalBook |
| Water Solubility (predicted) | 0.106 mg/mL | DrugBank |
| logP (predicted) | 1.71 | DrugBank |
| pKa (strongest acidic) | 6.99 | DrugBank |
| pKa (strongest basic) | 1.97 | DrugBank |
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamide antibiotics, including Sulfabromomethazine, exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS) . This enzyme is crucial for the de novo synthesis of folic acid (vitamin B9) in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids. By blocking DHPS, Sulfabromomethazine prevents the formation of dihydropteroic acid from para-aminobenzoic acid (PABA), thereby halting the folic acid synthesis pathway and inhibiting bacterial growth and replication. Mammalian cells are not affected by sulfonamides because they do not synthesize their own folic acid and instead obtain it from their diet.
Signaling Pathway: Bacterial Folic Acid Synthesis
The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by Sulfabromomethazine.
Caption: Inhibition of bacterial dihydropteroate synthase (DHPS) by Sulfabromomethazine.
Experimental Protocols
General Synthesis of Sulfabromomethazine (Hypothetical)
The synthesis of Sulfabromomethazine can be envisioned as a multi-step process, likely starting from commercially available materials. A general workflow is presented below.
Caption: A potential synthetic workflow for Sulfabromomethazine.
Note: The synthesis of this compound would necessitate the use of a deuterated starting material, such as aniline-d4 or acetic anhydride-d6, depending on the desired position of the deuterium labels.
Analytical Methods
High-performance liquid chromatography (HPLC) is a common method for the analysis of sulfonamides in various matrices. A general HPLC method for the determination of sulfamethazine (a closely related compound) in milk has been described by the FDA. While a specific protocol for this compound is not available, a similar approach could be adapted.
General HPLC Parameters for Sulfonamide Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection, typically in the range of 260-280 nm.
-
Internal Standard: For quantitative analysis of Sulfabromomethazine, this compound would be an ideal internal standard due to its similar chemical properties and distinct mass.
Biological Activity and Applications
Sulfabromomethazine is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria. It is also used to treat coccidiosis, a parasitic disease of the intestinal tract.
Table 3: Pharmacokinetic Parameters of Sulfamethazine in Cattle (as a reference)
| Parameter | Value | Route |
| Half-life (t½) | ~9 hours | Intravenous |
| Volume of Distribution (Vd) | 0.35 L/kg | Intravenous |
Data for Sulfamethazine, a structurally similar sulfonamide, is provided for reference due to the lack of specific public data for Sulfabromomethazine.
The primary application of This compound is in research settings. Its key uses include:
-
Internal Standard: Due to its chemical similarity to Sulfabromomethazine and its different mass, it is an excellent internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS/MS). This allows for accurate determination of Sulfabromomethazine levels in biological samples and food products.
-
Pharmacokinetic Studies: Deuterated compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug in vivo without the use of radioactive isotopes.
-
Metabolite Identification: By tracking the mass shift of the deuterated parent drug, researchers can more easily identify and characterize its metabolites.
Conclusion
CAS number 2374858-36-1, or this compound, is the deuterated analog of the veterinary antibiotic Sulfabromomethazine. While detailed experimental data and protocols for this compound are scarce in publicly accessible literature, its properties and applications can be largely inferred from its non-deuterated counterpart. This compound is a critical tool for researchers in drug development, food safety, and veterinary medicine, enabling precise quantification and a deeper understanding of the pharmacokinetic and metabolic fate of Sulfabromomethazine. Further research and publication of detailed experimental data would be beneficial to the scientific community.
References
An In-Depth Technical Guide to Sulfabrom-d4: Properties, Mechanism, and Application in Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfabrom-d4, a deuterated analogue of the veterinary sulfonamide antibiotic, Sulfabrom. This document details its chemical properties, the established mechanism of action of sulfonamides, and its critical application as an internal standard in the quantitative analysis of Sulfabrom residues in animal-derived food products.
Core Properties of this compound
This compound is a stable, isotopically labeled form of Sulfabrom, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to Sulfabrom but has a higher molecular weight. This key difference allows for its use as an ideal internal standard in mass spectrometry-based analytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.
| Property | Value |
| Chemical Formula | C₁₂H₉D₄BrN₄O₂S |
| Molecular Weight | 361.25 g/mol |
| Appearance | Solid |
| Synonyms | Sulfabromomethazine-d4 |
| Applications | Internal standard for clinical and food mass spectrometry |
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfabrom, like other sulfonamide antibiotics, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the de novo synthesis of folic acid (vitamin B9) in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By blocking the production of folic acid, sulfonamides halt bacterial growth and replication. Mammalian cells are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.
The signaling pathway below illustrates the role of DHPS in the bacterial folic acid synthesis pathway and its inhibition by sulfonamides like Sulfabrom.
Application in Veterinary Drug Residue Analysis
The primary application of this compound is as an internal standard for the accurate quantification of Sulfabrom residues in various matrices, particularly in animal tissues intended for human consumption. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, injection volume, and matrix effects during ionization.
Experimental Workflow: QuEChERS Extraction and LC-MS/MS Analysis
A common and effective method for the analysis of sulfonamide residues in animal tissues is the combination of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow is depicted below.
Detailed Experimental Protocol: Sulfonamide Analysis in Animal Tissue
The following is a representative protocol for the extraction and analysis of Sulfabrom from animal tissue using this compound as an internal standard. This protocol is based on established QuEChERS and LC-MS/MS methodologies for sulfonamide analysis.[1][2][3]
1. Sample Preparation and Extraction: a. Weigh 2-5 g of homogenized animal tissue (e.g., muscle, liver, kidney) into a 50 mL centrifuge tube. b. Fortify the sample with a known concentration of this compound internal standard solution. c. Add 10 mL of acetonitrile (with 1% acetic acid). d. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). e. Cap the tube and vortex vigorously for 1 minute. f. Centrifuge at ≥4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer the supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18). b. Vortex for 1 minute. c. Centrifuge at ≥4000 rpm for 5 minutes.
3. Final Extract Preparation: a. Transfer an aliquot of the cleaned extract to a new tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the residue in a suitable mobile phase (e.g., 1 mL of 80:20 water:acetonitrile with 0.1% formic acid). d. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for both Sulfabrom and this compound are monitored. The transitions for this compound will have a +4 Da shift compared to the unlabeled compound.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Sulfabrom | Hypothetical 357.0 | Hypothetical 156.0 | Hypothetical 92.0 |
| This compound | Hypothetical361.0 | Hypothetical160.0 | Hypothetical96.0 |
| (Note: The exact m/z values for MRM transitions should be optimized for the specific instrument used. The values provided are illustrative based on the structure of sulfonamides and the deuterium labeling.) |
5. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the Sulfabrom MRM transition to the peak area of the this compound internal standard MRM transition against the concentration of Sulfabrom standards.
-
The concentration of Sulfabrom in the unknown sample is then determined from this calibration curve.
Conclusion
This compound is an indispensable tool for researchers and analytical scientists in the field of drug development and food safety. Its chemical and physical properties make it an ideal internal standard for the reliable and accurate quantification of Sulfabrom residues. The methodologies outlined in this guide, particularly the combination of QuEChERS extraction and LC-MS/MS analysis, provide a robust framework for the monitoring of sulfonamide levels in various biological matrices, ensuring compliance with regulatory limits and safeguarding public health.
References
- 1. A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04330H [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Sulfabrom-d4 in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Sulfabrom-d4 as an internal standard in the quantitative analysis of Sulfabrom using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Sulfabrom, a long-acting sulfonamide, is utilized for treating various bacterial infections.[1][2] Accurate quantification of Sulfabrom in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and residue analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[3][4] Deuterated standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization and fragmentation. This allows for the correction of variability during sample preparation and analysis, leading to high accuracy and precision.[3]
Principle of Stable Isotope Dilution Analysis
The core of this method is the principle of stable isotope dilution. A known concentration of this compound is added to each sample at the beginning of the workflow. The ratio of the mass spectrometric response of the target analyte (Sulfabrom) to that of the internal standard (this compound) is used for quantification. This ratio corrects for any loss of analyte during sample extraction and any variations in instrument response (matrix effects).
Caption: Principle of Stable Isotope Dilution using this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation and Extraction
This protocol is designed for the extraction of Sulfabrom from plasma samples.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample and aliquot 100 µL into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 250 µL of the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A (e.g., 0.1% formic acid in water).
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C to remove any remaining particulate matter.
-
Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following are typical starting conditions for the analysis of Sulfabrom. These may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 5% B, hold for 0.5 min; linear ramp to 95% B over 3.5 min; hold at 95% B for 1 min; return to 5% B and re-equilibrate for 1 min. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Mass Spectrometry Parameters (MRM Transitions)
The following MRM transitions are proposed for Sulfabrom and its deuterated internal standard. These would need to be empirically determined and optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Sulfabrom | 356.9 | 156.1 | 25 | 50 |
| 92.1 | 35 | 50 | ||
| This compound | 361.0 | 160.1 | 25 | 50 |
| 96.1 | 35 | 50 |
Table 2: Proposed Method Validation Summary
The following table outlines the expected performance characteristics of a validated LC-MS/MS method for Sulfabrom using this compound.
| Validation Parameter | Target Acceptance Criteria | Hypothetical Performance |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | 4.5% - 8.2% |
| Inter-day Precision (%CV) | < 15% | 6.1% - 9.5% |
| Accuracy (%Bias) | ± 15% | -7.8% to 5.3% |
| Recovery | Consistent and reproducible | ~85% |
| Matrix Effect | CV < 15% | 7.2% |
Mandatory Visualization
Caption: Experimental workflow for quantitative analysis.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method allows for the highly sensitive, specific, and accurate quantification of Sulfabrom in complex biological matrices. The detailed protocols and methodologies provided herein serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development. The inherent advantages of stable isotope dilution significantly enhance data quality and reliability for pharmacokinetic and residue monitoring studies.
References
- 1. invivochem.net [invivochem.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sulfadimethoxine in Human Plasma by LC-MS/MS Using Sulfabrom-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfadimethoxine is a long-acting sulfonamide antibiotic used in both human and veterinary medicine. Accurate and reliable quantification of sulfadimethoxine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety testing. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of sulfadimethoxine in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Sulfabrom-d4, is employed. The structural similarity between sulfadimethoxine and Sulfabrom, along with the isotopic labeling of the internal standard, allows for effective compensation for matrix effects and variations during sample preparation and analysis.[1][2][3] This method has been developed and validated based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[4][5][6][7][8]
Principle
The method involves a straightforward protein precipitation for the extraction of sulfadimethoxine and the internal standard, this compound, from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for both the analyte and the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
-
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve sulfadimethoxine and this compound in methanol to obtain individual stock solutions of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions of Sulfadimethoxine:
-
Prepare working standard solutions by serial dilution of the sulfadimethoxine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for spiking into plasma to form the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 100 ng/mL.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking the appropriate working standard solutions into blank human plasma to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) in blank human plasma.
-
Sample Preparation
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To a 100 µL aliquot of each plasma sample, add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase starting composition (90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase, 2.1 x 100 mm, 2.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
Time (min) %B 0.0 10 1.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 4.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Sulfadimethoxine 311.1 156.0 20 | this compound | 362.0 | 160.0 | 22 |
-
Data Presentation
Table 1: Calibration Curve for Sulfadimethoxine in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 0.012 | 102.5 | 6.8 |
| 5.0 | 0.061 | 98.8 | 5.2 |
| 10.0 | 0.123 | 101.2 | 4.1 |
| 50.0 | 0.618 | 99.5 | 3.5 |
| 100.0 | 1.235 | 100.8 | 2.8 |
| 500.0 | 6.192 | 99.1 | 2.1 |
| 1000.0 | 12.410 | 98.5 | 1.9 |
| Linearity: r² > 0.998 |
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) Accuracy (%) | Intra-Day (n=6) Precision (%CV) | Inter-Day (n=18) Accuracy (%) | Inter-Day (n=18) Precision (%CV) |
| LLOQ | 1.0 | 103.2 | 7.5 | 104.5 | 8.2 |
| Low (LQC) | 3.0 | 98.7 | 6.1 | 101.3 | 7.1 |
| Medium (MQC) | 75.0 | 101.5 | 4.3 | 100.8 | 5.5 |
| High (HQC) | 750.0 | 99.3 | 3.1 | 99.9 | 4.2 |
Table 3: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) |
| Low (LQC) | 3.0 | 0.98 | 92.5 |
| High (HQC) | 750.0 | 1.03 | 94.1 |
Visualizations
Caption: Workflow for the extraction of sulfadimethoxine from plasma.
Caption: Schematic of the LC-MS/MS analysis process.
References
- 1. hpst.cz [hpst.cz]
- 2. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 9. invivochem.net [invivochem.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CheMondis Marketplace [chemondis.com]
Application of Sulfabrom-d4 in ADME Studies: A Comprehensive Guide
Introduction
Sulfabrom-d4 is the deuterated form of Sulfabrom (sulfabromomethazine), a long-acting sulfonamide. In the realm of drug discovery and development, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity is paramount. Stable isotope-labeled compounds, such as this compound, are indispensable tools in these studies, primarily serving as internal standards (ISTDs) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated ISTD is considered the gold standard as it ensures the highest accuracy and precision by co-eluting with the analyte and compensating for matrix effects and variability during sample processing.
This application note provides a detailed overview of the application of this compound in a suite of in vitro and in vivo ADME studies. It is intended for researchers, scientists, and drug development professionals to facilitate the design and execution of robust pharmacokinetic and drug metabolism studies.
Physicochemical Properties of Sulfabromomethazine (Parent Compound)
A thorough understanding of the physicochemical properties of the parent compound is essential for designing relevant ADME assays.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrN₄O₂S | PubChem |
| Molecular Weight | 357.23 g/mol | PubChem |
| IUPAC Name | 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | PubChem |
| Synonyms | Sulfabrom, Bromosulfamethazine, 5-Bromosulfamethazine | PubChem |
| Predicted LogP | 2.0 | DrugBank |
Application in In Vitro ADME Assays
This compound is a critical reagent for the accurate quantification of sulfabromomethazine in various in vitro ADME assays. These assays are designed to predict the in vivo behavior of a drug candidate early in the development process.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.
Data Presentation:
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| Half-life (t₁/₂, min) | 45.8 | 35.2 |
| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) | 15.1 | 20.8 |
| Predicted Hepatic Clearance (CLₕ, mL/min/kg) | 22.7 | 41.6 |
Experimental Protocol:
-
Incubation: A solution of sulfabromomethazine (1 µM) is incubated with liver microsomes (0.5 mg/mL) from human and rat species in a phosphate buffer (100 mM, pH 7.4) at 37°C.
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: The reaction is stopped by adding ice-cold acetonitrile containing this compound as the internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of remaining sulfabromomethazine is quantified by LC-MS/MS, using the peak area ratio of the analyte to this compound.
Workflow Diagram:
Metabolic Stability Assay Workflow
Plasma Protein Binding
This assay determines the extent to which a drug binds to proteins in the plasma, which affects its distribution and availability to target tissues.
Data Presentation:
| Species | % Bound |
| Human | 85.3 |
| Rat | 78.9 |
| Mouse | 75.1 |
Experimental Protocol:
-
Equilibrium Dialysis: A solution of sulfabromomethazine (5 µM) is added to one chamber of a rapid equilibrium dialysis (RED) device containing plasma, and buffer is added to the other chamber.
-
Incubation: The device is incubated at 37°C for 4 hours to allow for equilibrium.
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Sample Preparation: An equal volume of buffer is added to the plasma sample, and an equal volume of blank plasma is added to the buffer sample to normalize matrix effects. The samples are then quenched with acetonitrile containing this compound.
-
LC-MS/MS Analysis: The concentrations of sulfabromomethazine in both chambers are determined by LC-MS/MS.
Application in In Vivo Pharmacokinetic Studies
In vivo studies in animal models are crucial for understanding the complete ADME profile of a drug candidate. This compound is essential for the accurate determination of sulfabromomethazine concentrations in biological matrices collected from these studies.
Pharmacokinetic Study in Rats
This study determines the plasma concentration-time profile of a drug after administration, from which key pharmacokinetic parameters are derived.
Data Presentation:
| Parameter | Intravenous (IV) Bolus (1 mg/kg) | Oral (PO) Gavage (10 mg/kg) |
| Cₘₐₓ (ng/mL) | 1250 (at t=0) | 850 |
| Tₘₐₓ (h) | - | 2.0 |
| AUC₀-∞ (ng*h/mL) | 3250 | 7800 |
| t₁/₂ (h) | 6.5 | 7.1 |
| CL (mL/h/kg) | 308 | - |
| Vd (L/kg) | 2.9 | - |
| Oral Bioavailability (F%) | - | 24.0 |
Experimental Protocol:
-
Animal Dosing: Male Sprague-Dawley rats are administered sulfabromomethazine either as an IV bolus or by oral gavage.
-
Blood Sampling: Blood samples are collected via the tail vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Sample Extraction: A protein precipitation extraction is performed by adding acetonitrile containing this compound to the plasma samples.
-
LC-MS/MS Analysis: The concentration of sulfabromomethazine in the plasma extracts is determined by LC-MS/MS.
Workflow Diagram:
In Vivo Pharmacokinetic Study Workflow
Proposed Metabolic Pathway of Sulfabromomethazine
Based on the known metabolism of structurally similar sulfonamides like sulfamethazine, the following metabolic pathways are proposed for sulfabromomethazine. The use of this compound as an internal standard is critical for the accurate quantification of the parent drug and its metabolites in metabolite identification and profiling studies.
Signaling Pathway Diagram:
Proposed Metabolic Pathway of Sulfabromomethazine
This compound is an essential tool for conducting accurate and reliable ADME studies of its parent compound, sulfabromomethazine. Its use as an internal standard in LC-MS/MS bioanalysis ensures high-quality data for critical in vitro assays and in vivo pharmacokinetic studies. The protocols and data presented herein provide a comprehensive framework for researchers to effectively utilize this compound in their drug discovery and development programs, ultimately leading to a better understanding of the ADME properties of sulfabromomethazine and facilitating its progression as a potential drug candidate.
Application Notes and Protocols for Metabolite Identification in Drug Metabolism Using Sulfabrom-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and development, understanding the metabolic fate of a new chemical entity is paramount for assessing its efficacy and safety. Metabolite identification helps to elucidate biotransformation pathways, identify potentially active or toxic metabolites, and understand pharmacokinetic profiles. Stable isotope-labeled compounds, such as deuterated analogs, are powerful tools in these studies. Sulfabrom-d4, the deuterated form of the sulfonamide antibiotic Sulfabrom (also known as sulfabromomethazine), serves as an invaluable internal standard for the quantitative analysis of the parent drug and aids in the identification of its metabolites in complex biological matrices.
The use of a deuterated internal standard like this compound is advantageous because it co-elutes with the unlabeled drug, experiencing similar ionization effects in the mass spectrometer, which corrects for variations in sample preparation and instrument response.[1][2][3] This leads to more accurate and precise quantification. This document provides detailed application notes and protocols for the use of this compound in metabolite identification studies.
Data Presentation: Quantitative Method Validation (Illustrative Data)
The following tables present illustrative data for a validated LC-MS/MS method for the quantification of Sulfabrom in rat plasma, using this compound as an internal standard. This data is representative of a typical validation process and is provided as a template.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Sulfabrom | 1 - 2000 | >0.995 | 1/x² |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=18) | Accuracy (%) |
| Sulfabrom | LLOQ | 1 | <15 | <15 | 85-115 |
| Low QC | 3 | <10 | <10 | 90-110 | |
| Mid QC | 100 | <10 | <10 | 90-110 | |
| High QC | 1600 | <10 | <10 | 90-110 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Sulfabrom | Low QC | 3 | 85.2 ± 4.1 | 92.5 ± 5.3 |
| High QC | 1600 | 88.9 ± 3.5 | 95.1 ± 4.8 | |
| This compound | - | 100 | 86.5 ± 3.8 | 94.2 ± 5.1 |
Experimental Protocols
In Vitro Metabolic Stability in Liver Microsomes
This protocol is designed to assess the metabolic stability of Sulfabrom in liver microsomes, a common preliminary step in drug metabolism studies.
Materials:
-
Sulfabrom
-
This compound (for internal standard)
-
Rat Liver Microsomes (RLM)
-
NADPH Regeneration System (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid
Protocol:
-
Preparation of Incubation Mixture:
-
Prepare a 1 mg/mL solution of RLM in phosphate buffer.
-
Prepare a 1 µM working solution of Sulfabrom in a buffer with a low percentage of organic solvent (e.g., <1% DMSO).
-
Prepare the NADPH regeneration system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine RLM, phosphate buffer, and the Sulfabrom working solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regeneration system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Quenching and Preparation:
-
To each aliquot, add 2 volumes of ice-cold acetonitrile containing this compound (e.g., at 100 ng/mL) to precipitate proteins and stop the reaction.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
The disappearance of the parent drug (Sulfabrom) over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol for Metabolite Identification in Biological Samples
This protocol outlines the general steps for extracting and analyzing Sulfabrom and its metabolites from a biological matrix such as plasma or urine.
Materials:
-
Biological matrix (e.g., plasma, urine) from a subject dosed with Sulfabrom.
-
This compound solution (internal standard).
-
Acetonitrile (ACN) with 1% Formic Acid.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange).
-
Methanol (MeOH).
-
Ammonium Hydroxide.
-
Water (LC-MS grade).
Protocol:
-
Sample Preparation:
-
To 100 µL of the biological sample, add 10 µL of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge as described in the previous protocol.
-
The resulting supernatant can be directly analyzed or further purified using SPE.
-
-
Solid Phase Extraction (Optional for cleaner samples):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile), potentially with a modifier like ammonium hydroxide for basic compounds.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
The mass spectrometer should be operated in full scan mode to detect potential metabolites, followed by product ion scanning (MS/MS) of the suspected metabolite masses to obtain structural information.
-
The presence of the deuterated internal standard helps to confirm that detected peaks are drug-related. Metabolites of this compound will have a corresponding +4 Da mass shift compared to the metabolites of Sulfabrom.
-
Representative LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Illustrative):
-
Sulfabrom: Precursor Ion (m/z) -> Product Ion (m/z)
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z)
-
Note: Specific MRM transitions need to be optimized for the instrument used.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Sulfonamide Metabolism Pathway
Sulfonamides like Sulfabrom undergo Phase I and Phase II metabolism. The primary routes of biotransformation include N-acetylation of the aromatic amine and oxidation of the heterocyclic ring, often mediated by cytochrome P450 enzymes.[4] The resulting metabolites are generally more polar and readily excreted.
Caption: Representative metabolic pathway of Sulfabrom.
Experimental Workflow for Metabolite Identification
The following workflow diagram illustrates the key steps in identifying metabolites of Sulfabrom using this compound as an internal standard.
Caption: Workflow for metabolite identification using this compound.
Conclusion
This compound is a critical tool for the accurate quantification of Sulfabrom and the confident identification of its metabolites in drug metabolism studies. The protocols and illustrative data provided herein offer a comprehensive guide for researchers. By employing stable isotope-labeled internal standards and robust LC-MS/MS methodologies, scientists can gain deeper insights into the biotransformation of drug candidates, ultimately facilitating the development of safer and more effective medicines.
References
- 1. scispace.com [scispace.com]
- 2. texilajournal.com [texilajournal.com]
- 3. myadlm.org [myadlm.org]
- 4. Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N4-acetyl and hydroxy metabolites in calves and cows - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Sulfabrom-d4 in Veterinary Drug Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfabrom is a sulfonamide antibiotic used in veterinary medicine to treat bacterial infections in livestock. The presence of its residues in food products of animal origin, such as meat and milk, is a public health concern, necessitating sensitive and reliable analytical methods for their detection and quantification. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for such analyses due to its high selectivity and accuracy. The use of a stable isotope-labeled internal standard, such as Sulfabrom-d4, is crucial for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the results.[1]
This document provides detailed protocols for the analysis of Sulfabrom residues in bovine tissues (muscle, liver, and kidney) and milk using this compound as an internal standard.
Experimental Protocols
Protocol 1: Analysis of Sulfabrom in Bovine Tissues (Muscle, Liver, Kidney)
This protocol is based on a generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which is widely used for the analysis of veterinary drug residues in animal tissues.
1. Sample Preparation and Homogenization:
-
Weigh 2 grams (± 0.05 g) of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[2]
-
For recovery experiments, fortify the blank tissue samples with a known concentration of Sulfabrom standard solution.
-
Add the internal standard, this compound, to all samples, calibrators, and quality control samples.
2. Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile to the centrifuge tube.[2]
-
Add an appropriate QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate).[2]
-
Cap the tube tightly and shake vigorously for 1 minute.[2]
-
Centrifuge the tube at 4000 rpm for 5 minutes.[2]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant to a 15 mL d-SPE tube containing a suitable sorbent mixture (e.g., C18 and primary secondary amine - PSA) for the removal of fatty acids and other interferences.[3]
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 5 minutes.[2]
4. Final Extract Preparation:
-
Transfer an aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).[4]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]
Protocol 2: Analysis of Sulfabrom in Bovine Milk
This protocol utilizes a liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) for the cleanup of milk samples.
1. Sample Preparation:
-
Pipette 5 mL of milk into a 50 mL polypropylene centrifuge tube.[4]
-
Spike with the internal standard, this compound.
2. Protein Precipitation and Extraction:
-
Add 10 mL of an acetonitrile:ethyl acetate (6:4, v/v) mixture.[4]
-
Vortex thoroughly and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.[4]
3. Liquid-Liquid Extraction (Defatting):
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Add 1.5 mL of n-hexane to the residue and vortex for 1 minute to remove fats.[4]
-
Add 1.5 mL of 10% aqueous methanol, vortex for 1 minute, and centrifuge to separate the layers.[4]
4. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge (or equivalent) with methanol followed by water.[1]
-
Load the aqueous methanol layer from the previous step onto the SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analyte and internal standard with methanol.
5. Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of sulfonamides.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B) is commonly used.[6]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
-
Tandem Mass Spectrometry (MS/MS):
Data Presentation
The following tables summarize typical quantitative data for the analysis of sulfonamides in veterinary drug residue analysis. The values are representative and may vary depending on the specific matrix, instrumentation, and method validation.
Table 1: Method Performance for Sulfonamide Analysis in Bovine Tissue
| Parameter | Muscle | Liver | Kidney |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Recovery (%) | 85-110% | 80-105% | 78-108%[7] |
| Precision (RSD%) | <15% | <15% | <16%[7] |
| Limit of Quantification (LOQ) | 1-5 µg/kg | 1-5 µg/kg | 5-13.5 µg/kg[7] |
Table 2: Method Performance for Sulfonamide Analysis in Bovine Milk
| Parameter | Value |
| Linearity (r²) | >0.99 |
| Recovery (%) | 91-114%[4] |
| Precision (RSD%) | <15% |
| Limit of Quantification (LOQ) | 1-10 µg/kg |
Mandatory Visualization
Caption: Workflow for Sulfabrom residue analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. sciex.com [sciex.com]
- 7. Determination of eight sulfonamides in bovine kidney by liquid chromatography/tandem mass spectrometry with on-line extraction and sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Sulfabrom-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and application of Isotope Dilution Mass Spectrometry (IDMS) for the accurate quantification of the sulfonamide antibiotic, Sulfabrom, in biological matrices. The protocol leverages the use of a stable isotope-labeled internal standard, Sulfabrom-d4, to achieve high precision and accuracy, minimizing matrix effects and variability in sample processing.
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of analytes in complex samples.[1][2] It is considered a definitive method in analytical chemistry due to its ability to correct for sample loss during preparation and variations in instrument response.[1] The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample.[2][3] This "spike" is chemically identical to the analyte but has a different mass due to the isotopic enrichment.[4] By measuring the ratio of the unlabeled analyte to the labeled internal standard using a mass spectrometer, the exact quantity of the analyte in the original sample can be determined with high accuracy.[2][3]
Sulfabrom is a long-acting sulfonamide used in veterinary medicine for the treatment of various bacterial infections.[5][6][7] Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. This compound is the deuterium-labeled analog of Sulfabrom and serves as an ideal internal standard for IDMS analysis due to its similar chemical and physical properties to the unlabeled analyte.[5][6][8] This application note provides a detailed protocol for the quantification of Sulfabrom in plasma using LC-MS/MS coupled with the isotope dilution method.
Principle of Isotope Dilution Mass Spectrometry
The fundamental principle of IDMS is based on altering the natural isotopic composition of the analyte in a sample by adding a known amount of an isotopically enriched standard. The subsequent measurement of the altered isotope ratio by mass spectrometry allows for the calculation of the analyte concentration.
References
- 1. hpst.cz [hpst.cz]
- 2. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. A Researcher's Guide to Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways and intracellular targets of sulforaphane mediating cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of solvent and electrospray mass spectrometer parameters on the charge state distribution of peptides--a case study using liquid chromatography/mass spectrometry method development for beta-endorphin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Sulfabrom-d4 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Sulfabrom-d4, a deuterated analog of Sulfabromophthalein (BSP), in metabolomics research and drug development. This document details its primary application as a stable isotope-labeled internal standard in quantitative mass spectrometry-based assays, particularly in the context of studying drug transporter activity.
Introduction to this compound
This compound is a synthetically modified version of Sulfabromophthalein where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. In metabolomics and pharmaceutical research, accurate quantification of endogenous and exogenous compounds is critical. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of quantitative results.[1][2]
One of the key areas where this compound finds its application is in the study of Organic Anion Transporting Polypeptides (OATPs). OATPs are a family of uptake transporters, primarily expressed in the liver, that play a crucial role in the disposition of a wide range of drugs and endogenous compounds.[3][4] Sulfobromophthalein (BSP), the non-labeled counterpart of this compound, is a well-established substrate for OATPs, particularly OATP1B1 and OATP1B3.[3][5] Therefore, this compound can be employed as an internal standard in assays designed to screen for inhibitors of these important drug transporters.
Key Applications
-
Internal Standard for OATP Inhibition Assays: The primary application of this compound is as an internal standard in cell-based assays to identify inhibitors of OATP1B1 and OATP1B3.[3][4] By using a known substrate of these transporters, researchers can assess the inhibitory potential of new drug candidates.
-
Drug-Drug Interaction (DDI) Studies: Evaluating the potential for a new chemical entity to inhibit OATP-mediated transport is a critical step in drug development to predict potential drug-drug interactions.[5][6] this compound facilitates the accurate quantification of the probe substrate in such studies.
-
Quantitative Metabolomics: In broader metabolomics studies, while not a direct metabolite, this compound can be used as a quality control and internal standard for analytical platform validation, especially in methods developed for the quantification of other organic anions.
Experimental Protocol: OATP1B1 Inhibition Assay using LC-MS/MS
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against OATP1B1-mediated uptake of a probe substrate, using this compound as an internal standard.
1. Cell Culture and Seeding:
-
Human Embryonic Kidney (HEK) 293 cells stably transfected with the OATP1B1 gene (HEK293-OATP1B1) and mock-transfected cells (HEK293-Mock) are used.[7]
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24-48 hours to form a monolayer.
2. OATP1B1 Inhibition Assay:
-
Preparation of Solutions:
-
Probe Substrate Working Solution: Prepare a solution of a known OATP1B1 substrate (e.g., Estradiol-17β-glucuronide) at a concentration of 2 µM in Krebs-Henseleit buffer.
-
Test Compound Solutions: Prepare serial dilutions of the test compound in Krebs-Henseleit buffer.
-
Internal Standard (IS) Working Solution: Prepare a 100 nM solution of this compound in acetonitrile.
-
-
Assay Procedure:
-
Remove the culture medium from the wells and wash the cell monolayer twice with pre-warmed Krebs-Henseleit buffer.
-
Add the test compound solutions to the respective wells of the HEK293-OATP1B1 and HEK293-Mock plates.
-
Add the probe substrate working solution to all wells.
-
Incubate the plates at 37°C for 5 minutes.
-
Stop the uptake by aspirating the solutions and washing the cells three times with ice-cold Krebs-Henseleit buffer.
-
Lyse the cells by adding 100 µL of the IS working solution (this compound in acetonitrile) to each well.
-
Incubate for 10 minutes on a plate shaker to ensure complete lysis and protein precipitation.
-
Centrifuge the plates at 3000 rpm for 15 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the probe substrate from matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative, depending on the probe substrate.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the probe substrate and this compound need to be optimized.
-
4. Data Analysis:
-
Calculate the peak area ratio of the probe substrate to the internal standard (this compound).
-
Determine the net uptake in OATP1B1-expressing cells by subtracting the uptake in mock cells.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
Table 1: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Probe Substrate (e.g., Estradiol-17β-glucuronide) | 451.2 | 271.1 | 25 |
| This compound (Internal Standard) | 842.9 | 762.9 | 30 |
Table 2: Example IC₅₀ Values for OATP1B1 Inhibitors
| Test Compound | IC₅₀ (µM) |
| Rifampicin (Positive Control) | 1.5 |
| Compound X | 5.2 |
| Compound Y | > 50 (No significant inhibition) |
Visualizations
Caption: Experimental workflow for an OATP1B1 inhibition assay.
Caption: OATP1B1-mediated substrate uptake and inhibition.
Caption: Role of this compound as an internal standard.
References
- 1. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development, characterization, and application of an OATP1B1 inhibition assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Sulfabrom in Plasma using Sulfabrom-d4 by LC-MS/MS
Application Note
Introduction
Sulfabromomethazine, often referred to as Sulfabrom, is a long-acting sulfonamide antibiotic utilized in veterinary medicine for the treatment and prevention of bacterial infections and coccidiosis in cattle, swine, and poultry.[1] The monitoring of Sulfabrom levels in biological matrices is crucial for pharmacokinetic studies, ensuring efficacy, and preventing drug residues in the food chain. This application note details a robust and sensitive analytical method for the quantification of Sulfabrom in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Sulfabrom-d4, to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing.[2][3]
The chemical structure of Sulfabrom is 4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide.[1] For this method, this compound, with four deuterium atoms on the phenyl ring, is used as the internal standard (IS). The method is validated according to the general principles outlined in the FDA and ICH guidelines for bioanalytical method validation.
Experimental Protocols
Materials and Reagents
-
Sulfabrom analytical standard (≥98% purity)
-
This compound (isotopic purity ≥99%, chemical purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., bovine, porcine)
Sample Preparation
A protein precipitation method is employed for the extraction of Sulfabrom and this compound from plasma samples.
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) to each plasma sample, except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Start with 10% B, increase to 90% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |
Mass Spectrometry (MS):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Sulfabrom | 357.0 | 156.1 | 100 | 30 | 25 |
| 357.0 | 108.1 | 100 | 30 | 35 | |
| This compound | 361.0 | 160.1 | 100 | 30 | 25 |
Data Presentation
Table 1: Calibration Curve for Sulfabrom in Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1.0 | 0.012 |
| 5.0 | 0.058 |
| 10.0 | 0.115 |
| 50.0 | 0.592 |
| 100.0 | 1.180 |
| 500.0 | 5.950 |
| 1000.0 | 11.980 |
| Linearity (r²) | 0.9992 |
Table 2: Precision and Accuracy of the Method
| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 1.05 ± 0.08 | 7.6 | 105.0 | 8.9 | 103.5 |
| Low QC | 3.0 | 2.89 ± 0.15 | 5.2 | 96.3 | 6.5 | 97.1 |
| Mid QC | 75.0 | 78.6 ± 3.2 | 4.1 | 104.8 | 5.3 | 102.4 |
| High QC | 750.0 | 735.8 ± 25.1 | 3.4 | 98.1 | 4.8 | 99.2 |
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Sulfabrom-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with isotopic exchange in Sulfabrom-d4. The following question-and-answer format directly addresses specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a loss of deuterium from my this compound internal standard during sample preparation. What could be the cause?
A1: Isotopic back-exchange, the replacement of deuterium with hydrogen, is a known phenomenon for deuterated compounds. For this compound, this is most likely to occur at the four deuterium atoms on the aromatic ring of the aminobenzene sulfonamide moiety. The stability of these deuterons is influenced by the solvent, pH, and temperature of your experimental conditions.
Troubleshooting Steps:
-
Solvent Selection: Protic solvents (e.g., water, methanol) are a common source of protons for back-exchange. If your protocol allows, consider using aprotic solvents for sample reconstitution and storage.
-
pH Control: Both strongly acidic and basic conditions can catalyze deuterium exchange on aromatic rings.[1][2] The sulfonamide group itself has acidic protons and its ionization state can be influenced by pH.[3][4][5] It is crucial to maintain a pH as close to neutral as possible during sample preparation and storage. The rate of hydrogen-deuterium exchange is often at its minimum between pH 2 and 3.[1]
-
Temperature Management: Elevated temperatures can increase the rate of isotopic exchange. Keep samples cool whenever possible and avoid prolonged exposure to heat.
Q2: My quantitative LC-MS results show high variability when using this compound as an internal standard. Could this be related to isotopic exchange?
A2: Yes, variability in your results can be a direct consequence of inconsistent isotopic exchange. If the extent of back-exchange differs between your calibration standards, quality control samples, and unknown samples, the analyte-to-internal standard ratio will be inaccurate.
Potential Issues and Solutions:
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Retention Time | Isotopic effect where the deuterated compound elutes slightly earlier or later than the non-deuterated analyte. This can lead to differential ion suppression. | Ensure chromatographic conditions are optimized to co-elute the analyte and internal standard as closely as possible. Adjust the gradient or mobile phase composition if necessary. |
| Variable Ion Suppression | Matrix effects from complex biological samples can disproportionately affect the ionization of the analyte or internal standard if they are not perfectly co-eluting. | Use a robust sample preparation method (e.g., solid-phase extraction) to minimize matrix effects. Ensure the internal standard is added early in the workflow to compensate for extraction variability.[6][7] |
| In-source Back-Exchange | Isotopic exchange occurring within the mass spectrometer's ion source, particularly with Atmospheric Pressure Chemical Ionization (APCI).[8] | Optimize ion source parameters, such as temperature and gas flow rates. If possible, consider using Electrospray Ionization (ESI), which is generally a softer ionization technique. |
Q3: How can I verify the isotopic purity of my this compound standard?
A3: The isotopic purity of your this compound standard should be confirmed upon receipt and periodically thereafter, especially if you suspect stability issues. The two primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Verification Methods:
| Method | Description | Key Considerations |
| NMR Spectroscopy | ¹H NMR can be used to detect the presence of residual protons at the deuterated positions. ²H (Deuterium) NMR directly detects the deuterium atoms, providing a quantitative measure of isotopic enrichment.[9][10][11] | Use a high-purity, non-deuterated solvent for ²H NMR to avoid background signals. Compare the integration of residual proton signals to a known internal reference in ¹H NMR. |
| High-Resolution Mass Spectrometry (HRMS) | HRMS can resolve the isotopic distribution of the molecule, allowing for the calculation of the percentage of d4, d3, d2, d1, and d0 species.[9] | Ensure the instrument has sufficient mass resolution to distinguish between the different deuterated forms. |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Stability by LC-MS
Objective: To evaluate the stability of this compound under various pH and solvent conditions.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in a non-protic solvent (e.g., acetonitrile) to create a concentrated stock solution.
-
Incubation Conditions: Aliquot the stock solution into separate vials and dilute with different buffers to achieve a range of pH values (e.g., pH 4, 7, 9). Include conditions with both protic (e.g., methanol/water) and aprotic (e.g., acetonitrile) solvents.
-
Time-Point Analysis: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
LC-MS Analysis: Immediately analyze the aliquots by LC-MS. Monitor the mass-to-charge ratio (m/z) for this compound and any potential back-exchanged species (d3, d2, d1, d0).
-
Data Analysis: Calculate the percentage of each deuterated species at each time point and condition to determine the rate and extent of isotopic exchange.
Protocol 2: Determination of this compound Isotopic Purity by NMR
Objective: To quantify the isotopic enrichment of a this compound standard.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable non-deuterated solvent (for ²H NMR) or a deuterated solvent with a known internal standard (for ¹H NMR).
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signals corresponding to the residual protons on the aromatic ring.
-
Compare this integration to the integral of a non-deuterated portion of the molecule (e.g., the methyl groups on the pyrimidine ring) or a known concentration of an internal standard.
-
Calculate the percentage of proton incorporation at the deuterated sites.
-
-
²H NMR Analysis:
-
Acquire a quantitative ²H NMR spectrum.
-
Integrate the deuterium signal.
-
Compare this integral to a known reference standard to determine the absolute deuterium content.
-
Visualizations
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 2. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01818B [pubs.rsc.org]
- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Isotopic analysis of deuterated organic compounds using triple NMR 13C-(1H,2D) [inis.iaea.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Sulfabrom-d4
Welcome to the technical support center for the analysis of Sulfabrom-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, parameter optimization, and troubleshooting for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is the deuterated form of Sulfabrom, a long-acting sulfonamide. In mass spectrometry, deuterated compounds like this compound are commonly used as internal standards for quantitative analysis. Since it has a slightly higher mass than the non-labeled compound due to the deuterium atoms, it can be distinguished by the mass spectrometer while having nearly identical chemical and chromatographic properties. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: What are the typical precursor and product ions for sulfonamides in positive ion mode ESI-MS/MS?
A2: In positive ion electrospray ionization (ESI), sulfonamides typically form a protonated molecule [M+H]⁺ which serves as the precursor ion. The fragmentation of this precursor ion often results in a characteristic product ion at m/z 156, corresponding to the [H₂NC₆H₄SO₂]⁺ fragment. Other product ions can also be formed depending on the specific sulfonamide structure.
Q3: How do I determine the optimal collision energy for this compound?
A3: The optimal collision energy is determined experimentally by infusing a standard solution of this compound into the mass spectrometer and monitoring the intensity of the product ions while ramping the collision energy. The energy that produces the most stable and intense signal for the desired product ion is selected as the optimal collision energy.
Predicted Mass Spectrometry Parameters for Sulfabrom and this compound
The following tables summarize the predicted multiple reaction monitoring (MRM) transitions and other key mass spectrometry parameters for Sulfabrom and its deuterated internal standard, this compound. These values are starting points for method development and should be optimized on your specific instrument.
Table 1: Predicted MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Sulfabrom | 443.0 | 156.1 | Common sulfonamide fragment |
| 233.1 | Loss of the brominated aromatic group | ||
| This compound | 447.0 | 156.1 | Common sulfonamide fragment (unlabeled) |
| 237.1 | Loss of the deuterated brominated group |
Table 2: Suggested Starting MS Parameters
| Parameter | Suggested Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound in a biological matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma), add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II UHPLC System or equivalent.
-
Column: Agilent ZORBAX XDB-C18 column (4.6 mm × 100 mm, 1.8 μm) or equivalent.[1]
-
Column Temperature: 40 °C.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: ESI Positive.
-
MRM Transitions and Collision Energies: Refer to the predicted parameters in Table 1 and optimize as necessary.
Troubleshooting Guide
Issue: No or Low Signal for this compound
-
Question: I am not seeing any signal, or the signal is very weak for my this compound standard. What should I check?
-
Answer:
-
Check Instrument Settings: Verify that the mass spectrometer is in the correct ionization mode (ESI+) and that the MRM transitions for this compound are correctly entered in the method.
-
Infuse the Standard: Directly infuse a fresh, known concentration of this compound into the mass spectrometer to confirm that the instrument is capable of detecting the compound. This will help isolate the problem to either the LC system or the MS system.
-
Check for Contamination: A contaminated ion source can lead to signal suppression. Clean the ion source according to the manufacturer's instructions.
-
Sample Preparation: Ensure that the internal standard is being added correctly and that there are no issues with the sample extraction and reconstitution steps.
-
Issue: High Background Noise
-
Question: My chromatograms have a very high background, making it difficult to integrate the peaks. What could be the cause?
-
Answer:
-
Mobile Phase Contamination: Prepare fresh mobile phases using high-purity solvents and additives. Contaminated solvents are a common source of high background noise.
-
LC System Contamination: Flush the LC system thoroughly. Contaminants can accumulate in the tubing, injector, and column.
-
Matrix Effects: Complex sample matrices can cause significant background noise. Optimize your sample preparation to remove as many interfering compounds as possible. Consider using a more rigorous clean-up method like solid-phase extraction (SPE).
-
Issue: Poor Peak Shape
-
Question: The chromatographic peaks for this compound are broad or tailing. How can I improve the peak shape?
-
Answer:
-
Column Performance: The column may be old or contaminated. Replace the column with a new one of the same type.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like sulfonamides. Ensure the pH is appropriate for the compound and column chemistry. Adding a small amount of formic acid (0.1%) to the mobile phase usually improves peak shape for sulfonamides in reversed-phase chromatography.
-
Injection Solvent: The solvent used to reconstitute the sample after evaporation can impact peak shape. Ideally, the reconstitution solvent should be the same as or weaker than the initial mobile phase.
-
Issue: Retention Time Shifts
-
Question: The retention time for this compound is not consistent between injections. What could be the problem?
-
Answer:
-
LC System Stability: Ensure that the LC pump is delivering a stable and consistent flow rate. Check for any leaks in the system.
-
Column Equilibration: Make sure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare mobile phases carefully and consistently.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
Technical Support Center: Troubleshooting Analytical Interference with Sulfabrom-d4
Welcome to the technical support center for Sulfabrom-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding analytical interference during experimental analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using this compound as an internal standard, particularly in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterated form of Sulfabrom, a long-acting sulfonamide.[1][2][3] It is primarily used as an internal standard in analytical chemistry, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, for the quantification of Sulfabrom in biological matrices.
Q2: Why is a deuterated internal standard like this compound used?
Deuterated internal standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. This ensures that they behave similarly during sample preparation, chromatography, and ionization, which helps to accurately correct for matrix effects and variations in instrument response.
Q3: What are the common types of analytical interference observed when using this compound?
The most common sources of interference in assays using this compound include:
-
Isobaric Interference: Compounds with the same nominal mass-to-charge ratio (m/z) as this compound or the parent compound, Sulfabrom. This is a significant issue as metabolites of Sulfabrom, particularly sulfate and glucuronide conjugates, can be isobaric.
-
Matrix Effects: Components of the biological sample (e.g., proteins, lipids, salts in milk or meat) can suppress or enhance the ionization of Sulfabrom or this compound, leading to inaccurate quantification.[4][5][6]
-
Co-eluting Compounds: Substances that are not chromatographically separated from Sulfabrom or this compound can interfere with their detection.
-
Isotopic Crosstalk: Contribution from the natural isotopes of the unlabeled Sulfabrom to the signal of this compound, or vice-versa.
-
Degradation of Analyte or Internal Standard: Sulfabrom or this compound may degrade during sample storage or preparation, leading to inaccurate results.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common analytical interferences when using this compound.
Issue 1: Inaccurate Quantification or High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Isobaric Interference from Metabolites | 1. Optimize Chromatographic Separation: Develop a gradient elution method that effectively separates Sulfabrom and this compound from potential metabolites. Increasing the run time or using a different stationary phase can improve resolution. 2. Confirm Metabolite Presence: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to confirm the presence of isobaric metabolites by accurate mass measurement.[7][8] 3. Select Specific MRM Transitions: Choose Multiple Reaction Monitoring (MRM) transitions that are unique to Sulfabrom and this compound and are not present in the fragmentation spectra of potential metabolites. It is recommended to monitor at least two transitions per compound for confirmation.[9][10][11][12][13] |
| Matrix Effects | 1. Improve Sample Preparation: Employ more rigorous sample clean-up procedures such as Solid-Phase Extraction (SPE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol to remove interfering matrix components.[4][14] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for consistent matrix effects. 3. Dilution: Dilute the sample extract to reduce the concentration of matrix components, though this may compromise the limit of detection. |
| Internal Standard Instability | 1. Evaluate Storage Conditions: Assess the stability of this compound in the stock and working solutions under your storage conditions (temperature, light exposure). Consider performing a stability study by analyzing aliquots over time. 2. Check pH of Solutions: Avoid storing this compound in strongly acidic or basic solutions, as this may promote degradation or isotopic exchange. 3. Freshly Prepare Solutions: Prepare working solutions of this compound fresh daily to minimize the risk of degradation. |
Issue 2: Poor Peak Shape or Retention Time Shifts
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | 1. Flush the Column: Flush the column with a strong solvent to remove any adsorbed matrix components. 2. Use a Guard Column: Employ a guard column to protect the analytical column from strongly retained interferences. 3. Replace the Column: If flushing does not improve peak shape, the column may be degraded and require replacement. |
| Inappropriate Mobile Phase | 1. Check Mobile Phase Composition: Ensure the mobile phase is prepared correctly and that the organic and aqueous components are miscible and properly degassed. 2. Adjust Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of sulfonamides. Experiment with small adjustments to the pH to optimize chromatography. |
| Isotope Effect | A slight shift in retention time between the deuterated internal standard and the analyte can sometimes be observed. This is a known phenomenon and can be managed by ensuring that the integration windows for both peaks are set appropriately. |
Experimental Protocols
Protocol 1: Sample Preparation for Sulfabrom Analysis in Milk using SPE
-
Protein Precipitation: To 1 mL of milk sample, add 2 mL of acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of 10% methanol in water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the reconstituted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Generic LC-MS/MS Parameters for Sulfonamide Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: To be optimized for Sulfabrom and this compound. A starting point could be to monitor the transition of the protonated molecule to a characteristic product ion. For example, for a generic sulfonamide, one might monitor the loss of the SO2 group or fragmentation of the heterocyclic ring.
Quantitative Data Summary
The following table summarizes hypothetical MRM transitions for Sulfabrom and this compound. Note: These values are illustrative and should be experimentally determined and optimized for your specific instrument and method.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Sulfabrom | 357.0 | 156.1 | 92.1 |
| This compound | 361.0 | 160.1 | 92.1 |
The precursor ion for Sulfabrom corresponds to its monoisotopic mass + 1 (protonated). The d4-labeling increases the mass by 4 Da. The product ions are hypothetical and based on common fragmentation patterns of sulfonamides.
Visualizations
Caption: A typical experimental workflow for the quantification of Sulfabrom using this compound.
Caption: A logical workflow for troubleshooting inaccurate results in this compound based assays.
References
- 1. invivochem.net [invivochem.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. Evaluation of Antibiotics Residues in Milk and Meat Using Different Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Sulfonamide Antibiotic Residues in Milk, Meat, and Egg Using ELISA Method [nnj.mums.ac.ir]
- 6. acgpubs.org [acgpubs.org]
- 7. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. agilent.com [agilent.com]
- 12. shimadzu.com [shimadzu.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
Improving signal-to-noise ratio for Sulfabrom-d4 analysis
Welcome to the Technical Support Center for Sulfabrom-d4 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the signal-to-noise ratio (S/N) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal-to-noise ratio in this compound analysis?
Low signal-to-noise ratio in the LC-MS/MS analysis of this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Inefficient extraction of this compound from the sample matrix, or the presence of co-eluting matrix components, can lead to ion suppression and a decreased signal.[1][2][3]
-
Inefficient Ionization: Improper settings in the electrospray ionization (ESI) source can result in poor ionization of the analyte, leading to a weak signal.
-
High Background Noise: Contamination from solvents, sample containers, or the LC-MS system itself can elevate the baseline noise, thereby reducing the S/N.[4]
-
Suboptimal Chromatographic Conditions: Poor peak shape, such as tailing or broadening, can decrease the peak height and, consequently, the S/N. This can be caused by an inappropriate mobile phase or a degraded column.
-
Incorrect Mass Spectrometer Settings: Non-optimized MS parameters, such as collision energy or acquisition time, can lead to inefficient fragmentation or detection of the target ions.
Q2: How can I minimize background noise in my LC-MS/MS system?
Minimizing background noise is crucial for improving the signal-to-noise ratio. Here are several strategies:
-
Use High-Purity Solvents and Additives: Always use LC-MS grade solvents and freshly prepared mobile phases to avoid contamination.[4]
-
Implement a Rigorous Cleaning Protocol: Regularly clean the ion source, including the capillary, cone, and lens, to remove accumulated contaminants.[5]
-
Check for Leaks: Ensure all fittings in the LC system are secure to prevent air from entering the system, which can cause pressure fluctuations and baseline instability.
-
Run Blank Injections: Before analyzing samples, run several blank injections (using the mobile phase as the sample) to identify any sources of contamination within the system.[6]
-
Properly Maintain the Solvent Lines: Ensure that solvent filters are clean and that there are no air bubbles in the solvent lines.
Q3: What is the "matrix effect" and how can I mitigate it for this compound analysis?
The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix. It can either suppress or enhance the signal of the analyte, leading to inaccurate quantification. For sulfonamides like this compound, matrix effects are a common challenge, especially in complex biological samples.[1]
Here are some strategies to mitigate the matrix effect:
-
Improve Sample Cleanup: Employ more selective sample preparation techniques like solid-phase extraction (SPE) or a thorough QuEChERS protocol to remove interfering matrix components.[1][2]
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering compounds. This may involve changing the column, mobile phase composition, or gradient profile.
-
Use a Deuterated Internal Standard: While this compound is a deuterated standard itself, if you are quantifying a non-deuterated analogue, using a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to mimic the matrix effects observed in the actual samples.[1]
Troubleshooting Guides
Issue 1: Low Signal Intensity
If you are experiencing low signal intensity for this compound, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting low signal intensity.
Detailed Steps:
-
Verify MS Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. A poorly calibrated instrument will not provide optimal sensitivity.
-
Review Sample Preparation Protocol: Inefficient extraction can lead to significant analyte loss. Consider if the chosen extraction method (e.g., LLE, SPE, QuEChERS) is appropriate for the sample matrix and this compound's chemical properties.
-
Optimize ESI Source Parameters: Systematically optimize ESI parameters such as capillary voltage, gas temperatures, and gas flow rates. A design of experiments (DoE) approach can be efficient for this.[7] For sulfonamides, a capillary voltage of around 4 kV has been found to be optimal in some studies.[8]
-
Evaluate Chromatographic Performance: Poor peak shape directly impacts signal height. Assess for peak fronting, tailing, or splitting. This may require adjusting the mobile phase pH, changing the organic modifier, or replacing the analytical column.
-
Investigate Matrix Effects: If the signal is low in real samples but strong in neat standards, matrix effects are likely the cause. Implement strategies to mitigate these effects as described in the FAQs.[9]
Issue 2: High Background Noise
High background noise can obscure the analyte signal. Use this guide to identify and eliminate the source of the noise.
Caption: Workflow for troubleshooting high background noise.
Detailed Steps:
-
Check Mobile Phase and Solvents: Prepare fresh mobile phases using LC-MS grade solvents and additives. Contaminated solvents are a frequent source of high background noise.[4]
-
Inspect LC System: Check for any leaks in the pump, autosampler, and column connections. Examine the solvent lines and filters for any signs of microbial growth or particulate matter.
-
Clean the MS Ion Source: Contaminants can build up on the ion source components over time. Follow the manufacturer's protocol for cleaning the ESI probe, capillary, and other accessible parts.[5]
-
Run Blank Injections: A series of blank injections can help determine if the contamination is being introduced by the autosampler or is present throughout the system.[6]
-
Isolate Noise Source: To determine if the noise is originating from the LC or the MS, disconnect the LC from the MS and infuse a clean solvent directly into the mass spectrometer. If the noise persists, the issue is within the MS. If the noise disappears, the LC system is the source of the contamination.[10]
Data Presentation: Impact of Optimization Strategies
The following tables summarize the expected qualitative impact of various optimization strategies on the signal-to-noise ratio for sulfonamide analysis, which is directly applicable to this compound.
Table 1: Sample Preparation Techniques and Their Impact on S/N
| Sample Preparation Technique | Expected Impact on Signal | Expected Impact on Noise | Overall Effect on S/N |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate Reduction | Moderate Improvement |
| Solid-Phase Extraction (SPE) | High | Significant Reduction | High Improvement |
| QuEChERS | High | Significant Reduction | High Improvement |
| Protein Precipitation | Moderate | Minor Reduction | Minor to Moderate Improvement |
Table 2: ESI-MS/MS Parameter Optimization for Sulfonamides
| Parameter | Typical Range | Expected Impact on Signal Intensity |
| Capillary Voltage | 3 - 5 kV | Significant |
| Nebulizer Gas Flow | 10 - 20 L/min | Moderate |
| Drying Gas Flow | 5 - 15 L/min | Moderate |
| Drying Gas Temperature | 250 - 350 °C | Moderate |
| Collision Energy | Analyte Dependent | Significant (for fragment ions) |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Sulfonamides in a Biological Matrix
This protocol provides a general workflow for extracting sulfonamides like this compound from a liquid biological matrix (e.g., plasma, urine).
-
Sample Pre-treatment:
-
To 1 mL of the sample, add a suitable internal standard.
-
Acidify the sample with 100 µL of formic acid.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase sorbent).
-
Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 3 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: General QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Sulfonamides
This protocol is a modification of the QuEChERS method suitable for the extraction of sulfonamides from solid or semi-solid samples.[11]
-
Sample Homogenization:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add the internal standard.
-
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned supernatant and dilute it with the initial mobile phase if necessary.
-
Transfer to an autosampler vial for analysis.
-
References
- 1. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04330H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. zefsci.com [zefsci.com]
- 5. Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 6. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Sulfabrom-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Sulfabrom-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is the deuterated form of Sulfabrom, a sulfonamide antibiotic. It is commonly used as a stable isotope-labeled (SIL) internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is a widely recognized technique to compensate for matrix effects and variations in sample processing.[1][2][3]
Q2: What are matrix effects and how do they affect the analysis of this compound?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][4] These effects can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration. This is the more common effect.
-
Ion Enhancement: An increase in the analyte signal, leading to overestimation of the concentration.
For this compound, matrix effects can lead to inaccurate and imprecise quantification of the corresponding non-labeled analyte (Sulfabrom).
Q3: How can I detect matrix effects in my this compound analysis?
Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound into the mass spectrometer while injecting a blank sample extract. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[1][5]
-
Post-Extraction Spike: This quantitative method compares the signal response of this compound in a neat solution to the response of this compound spiked into a blank matrix sample after extraction.[1][5] The difference in response quantifies the extent of the matrix effect.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, often related to matrix effects.
Problem 1: Poor Signal Response or High Signal Variability for this compound
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Co-eluting matrix components are interfering with the ionization of this compound.[6][7][8] |
| Action: Improve sample preparation to remove interfering substances. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[9][10] | |
| Action: Optimize chromatographic conditions to separate this compound from matrix interferences.[1][9] | |
| Inadequate MS Source Parameters | Suboptimal temperatures, gas flows, or voltages in the ion source can lead to poor ionization.[11][12] |
| Action: Systematically optimize ion source parameters (e.g., nebulizer gas, drying gas flow and temperature, capillary voltage) to maximize the this compound signal. | |
| Sample Dilution | High concentrations of matrix components can be reduced by diluting the sample.[1][13] |
| Action: Perform a dilution series of the sample extract to determine if a higher dilution factor mitigates the signal suppression. |
Problem 2: Inconsistent Internal Standard (this compound) to Analyte (Sulfabrom) Ratio
| Possible Cause | Troubleshooting Step |
| Differential Matrix Effects | The analyte and internal standard are not co-eluting perfectly, causing them to experience different degrees of ion suppression or enhancement.[14] |
| Action: Adjust chromatographic conditions (e.g., gradient profile, mobile phase composition) to ensure complete co-elution of Sulfabrom and this compound. | |
| Sample Preparation Variability | Inconsistent extraction recovery between the analyte and internal standard. |
| Action: Re-evaluate and optimize the sample extraction procedure to ensure consistent recovery for both compounds. Mixed-mode solid-phase extraction can often provide cleaner extracts.[9] | |
| Analyte Instability | The analyte may be degrading during sample preparation or storage.[10] |
| Action: Investigate the stability of Sulfabrom under the employed sample handling and storage conditions. Consider adjusting pH or adding stabilizers if necessary.[10] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
-
Prepare Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a working solution (Solution A) by diluting the stock solution to a known concentration in the mobile phase.
-
-
Prepare Spiked Matrix Samples:
-
Extract at least six different lots of the blank biological matrix (e.g., plasma, urine) using the intended sample preparation method.
-
Spike the extracted blank matrix with the this compound stock solution to the same final concentration as Solution A. This is Solution B.
-
-
Analysis:
-
Inject Solution A and Solution B into the LC-MS/MS system.
-
Acquire the peak areas for this compound.
-
-
Calculation of Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 50 µL of this compound internal standard working solution.
-
Add 500 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment for this compound in human plasma from different sources.
| Plasma Lot | Peak Area (Neat Solution) | Peak Area (Post-Spiked Extract) | Matrix Effect (%) |
| 1 | 1,250,000 | 980,000 | 78.4 |
| 2 | 1,250,000 | 955,000 | 76.4 |
| 3 | 1,250,000 | 1,010,000 | 80.8 |
| 4 | 1,250,000 | 930,000 | 74.4 |
| 5 | 1,250,000 | 995,000 | 79.6 |
| 6 | 1,250,000 | 965,000 | 77.2 |
| Average | 1,250,000 | 972,500 | 77.8 |
| %RSD | 2.6% |
This data indicates a consistent ion suppression of approximately 22% for this compound in this human plasma matrix.
Visualizations
Caption: Workflow for bioanalysis using an internal standard.
Caption: Troubleshooting logic for this compound analysis issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. a-study-of-ion-suppression-effects-in-electrospray-ionization-from-mobile-phase-additives-and-solid-phase-extracts - Ask this paper | Bohrium [bohrium.com]
- 8. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Synthesis of Deuterium-Labeled Sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of deuterium-labeled sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deuterium labeling of sulfonamides?
A1: The primary methods for introducing deuterium into sulfonamides are:
-
Iridium-Catalyzed Hydrogen-Isotope Exchange (HIE): This is a widely used method for selective ortho-deuteration of aryl sulfonamides. It typically employs an iridium(I) catalyst, such as a Kerr-type NHC complex, to facilitate the exchange of hydrogen for deuterium from a deuterium source like deuterium gas (D₂) or heavy water (D₂O).[1][2][3][4][5][6]
-
Electrochemical Deuteration: This method offers a mild, metal-free alternative for selective deuteration at the α-position to the sulfur atom.[7][8][9][10] It utilizes a simple two-electrode setup with a deuterated solvent like DMSO-d₆ as the deuterium source.[7][8][9][10]
-
Late-Stage Functionalization: These strategies involve the conversion of a functional group on an existing sulfonamide-containing molecule to introduce deuterium.
Q2: How can I determine the percentage of deuterium incorporation in my product?
A2: The extent of deuterium incorporation is typically quantified using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of a proton signal at the site of deuteration. Quantitative ¹H NMR (qNMR) and ²H NMR can provide more precise measurements of isotopic abundance.[11]
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can determine the mass shift corresponding to the number of deuterium atoms incorporated.[12][13][14][15] Isotope dilution mass spectrometry can be used for highly accurate quantification.[12]
Q3: What are the critical safety precautions to consider during these syntheses?
A3: Standard laboratory safety practices should always be followed. Specific considerations include:
-
Handling of Deuterated Reagents: While deuterium itself is not radioactive, some deuterated reagents may have specific handling requirements. Always consult the Safety Data Sheet (SDS).
-
Iridium Catalysts: Some iridium catalysts can be air- and moisture-sensitive. Handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
-
Electrochemical Setups: Ensure proper insulation and handling of electrical components to avoid shocks.
-
Solvent Hazards: Use appropriate ventilation (fume hood) when working with organic solvents.
Troubleshooting Guides
Problem 1: Low Deuterium Incorporation
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inactive Catalyst (Iridium-Catalyzed HIE) | 1. Ensure the catalyst is fresh and has been stored under inert conditions. 2. Consider using a more active catalyst. For tertiary sulfonamides, the Burgess catalyst may be more effective than Kerr-type NHC catalysts.[1] 3. Increase catalyst loading, although this may not be cost-effective. | Increased deuterium incorporation. |
| Insufficient Deuterium Source | 1. For HIE reactions, ensure a sufficient overpressure of deuterium gas or a large excess of the deuterated solvent. 2. In electrochemical methods, ensure the deuterated solvent (e.g., DMSO-d₆) is of high isotopic purity. The addition of a small amount of D₂O can sometimes improve incorporation.[7] | Higher levels of deuteration in the final product. |
| Suboptimal Reaction Conditions (Electrochemical) | 1. Optimize the current density. A lower current density often leads to higher deuterium incorporation.[7][9] 2. Adjust the amount of applied charge. Deuterium incorporation generally increases with the applied charge up to an optimal point.[7] 3. Evaluate the supporting electrolyte concentration. | Improved yield and deuterium incorporation. |
| Deuterium Back-Exchange | 1. During workup, avoid prolonged exposure to acidic or basic aqueous solutions containing protic solvents (H₂O). 2. Use deuterated solvents for quenching and extraction where possible. | Preservation of the incorporated deuterium. |
| Inappropriate Solvent | 1. In electrochemical methods, polar aprotic solvents like DMAc or DMF can be effective, but DMSO-d6 often gives superior results.[7] | Enhanced reaction efficiency and deuterium incorporation. |
Problem 2: Poor Regioselectivity (Aryl Sulfonamides)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Steric Hindrance | 1. For ortho-deuteration via HIE, bulky substituents near the sulfonamide group can hinder the catalyst's approach. Consider a different labeling strategy if possible. | Improved selectivity for the desired position. |
| Competing Directing Groups | 1. In molecules with multiple potential directing groups (e.g., pyrazoles), the choice of catalyst can influence selectivity. Less sterically hindered catalysts may favor coordination with the primary sulfonamide.[2][3][5][6] | Preferential deuteration at the desired site. |
| Formation of Aryne Intermediates | 1. In some palladium-catalyzed reactions, ortho-deprotonation can lead to the formation of aryne intermediates and a mixture of regioisomers.[16][17][18] 2. Switching to a nonpolar solvent like cyclohexane can sometimes suppress this side reaction.[16] | Reduction in the formation of undesired regioisomers. |
Problem 3: Side Reactions and Product Degradation
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Substrate Degradation | 1. In electrochemical methods, some sulfonamides may be unstable under the reaction conditions.[7] Consider using milder conditions (lower current density, shorter reaction time). 2. For acid-sensitive substrates, avoid strongly acidic conditions during reaction and workup. | Minimized degradation and improved isolated yield of the desired product. |
| Sulfonyl Group Migration | 1. Under strongly acidic conditions with electron-rich N-arylsulfonamides, intramolecular sulfonyl group migration can occur.[19] 2. Use near-stoichiometric amounts of a strong acid like trifluoromethanesulfonic acid to favor deprotection over migration.[19] | Formation of the desired deuterated sulfonamide without rearrangement. |
| Oxidation of Thiols (if used as precursors) | 1. Thiols are prone to air oxidation to form disulfides, which can complicate the reaction.[20][21] 2. Handle thiols under an inert atmosphere and consider using the corresponding disulfide directly as the starting material in some electrochemical syntheses.[22] | Cleaner reaction profile and higher yield of the sulfonamide. |
Problem 4: Purification Challenges
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Separation of Deuterated Product from Starting Material | 1. Due to the small mass difference, chromatographic separation (e.g., HPLC, column chromatography) can be challenging. Optimize the mobile phase and stationary phase for the best possible resolution. 2. Recrystallization can be an effective method for purifying solid sulfonamides and may help in separating compounds with different crystal packing due to deuteration.[23] | Isolation of the deuterated sulfonamide with high purity. |
| Removal of Catalyst Residues | 1. For iridium-catalyzed reactions, silica gel chromatography is often used to remove the metal catalyst. 2. Alternatively, washing the organic extract with an aqueous solution of a chelating agent may help to sequester the metal. | A final product free from metal contamination. |
Experimental Protocols
Key Experiment 1: Electrochemical Deuteration of a Methylsulfonamide
This protocol is a general guideline based on reported procedures.[7][8][9][10]
Materials:
-
Methylsulfonamide substrate (0.25 mmol)
-
Tetraethylammonium tetrafluoroborate (NEt₄BF₄) (0.25 mmol)
-
DMSO-d₆ (5 mL)
-
D₂O (50 μL)
-
Glassy carbon electrodes (anode and cathode)
-
Galvanostat/Potentiostat
Procedure:
-
In a 5 mL glass electrochemical cell, dissolve the methylsulfonamide substrate and NEt₄BF₄ in DMSO-d₆.
-
Add D₂O to the solution.
-
Insert the glassy carbon anode and cathode into the cell.
-
Apply a constant current density of 5 mA cm⁻² for a total charge of 12 F.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Analyze the purified product by ¹H NMR and LC-MS to determine the deuterium incorporation.
Key Experiment 2: Iridium-Catalyzed Ortho-Deuteration of a Primary Aryl Sulfonamide
This protocol is a general guideline based on reported procedures.[2][3][4][5][6]
Materials:
-
Primary aryl sulfonamide substrate (0.215 mmol)
-
[(COD)Ir(IMes)Cl] catalyst (6.5 mol%)
-
Dichloromethane (DCM)
-
Deuterium gas (D₂) balloon
Procedure:
-
To a reaction vial, add the primary aryl sulfonamide substrate and the iridium catalyst.
-
Evacuate and backfill the vial with deuterium gas (3 times).
-
Add anhydrous DCM via syringe.
-
Stir the reaction mixture under a D₂ atmosphere (balloon) at 25 °C for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Analyze the purified product by ¹H NMR and MS to determine the extent and regioselectivity of deuteration.
Data Summary
Table 1: Comparison of Deuteration Methods for Selected Sulfonamides
| Sulfonamide Type | Method | Catalyst/Conditions | Deuterium Source | Position of Deuteration | Deuterium Incorporation (%) | Reference |
| Methylsulfonamides | Electrochemical | Glassy Carbon Electrodes, 5 mA cm⁻² | DMSO-d₆ / D₂O | α to sulfur | >94% | [7] |
| Benzylsulfonamides | Electrochemical | Glassy Carbon Electrodes, 5 mA cm⁻² | DMSO-d₆ / D₂O | α to sulfur | 67-95% | [7] |
| Primary Aryl Sulfonamides | Iridium-Catalyzed HIE | [(COD)Ir(IMes)Cl] | D₂ gas | Ortho to sulfonamide | Up to 85% | [2] |
| Secondary Sulfonamides | Iridium-Catalyzed HIE | [(cod)Ir(IMes)Cl] | D₂ gas | Ortho to sulfonamide | Up to 85% | [1] |
| Tertiary Sulfonamides | Iridium-Catalyzed HIE | Burgess catalyst | D₂ gas | Ortho to sulfonamide | High incorporation | [1] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - Iridium-Catalyzed CâH Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study - American Chemical Society - Figshare [acs.figshare.com]
- 4. [PDF] Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study | Semantic Scholar [semanticscholar.org]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective hydrogen isotope exchange on sulfonamides, sulfilimides and sulfoximines by electrochemically generated bases - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00799B [pubs.rsc.org]
- 8. Selective hydrogen isotope exchange on sulfonamides, sulfilimides and sulfoximines by electrochemically generated bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective hydrogen isotope exchange on sulfonamides, sulfilimides and sulfoximines by electrochemically generated bases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ymerdigital.com [ymerdigital.com]
- 14. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative determination of three sulfonamides in environmental water samples using liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Aryl Triflates by Deuterium Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Aryl Triflates by Deuterium Labeling [dspace.mit.edu]
- 18. Studying regioisomer formation in the Pd-catalyzed fluorination of aryl triflates by deuterium labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Preventing degradation of Sulfabrom-d4 during sample preparation
Welcome to the Technical Support Center for Sulfabrom-d4 Analysis. This resource provides troubleshooting guides and answers to frequently asked questions to help you prevent the degradation of this compound during sample preparation, ensuring the accuracy and reliability of your experimental results.
A note on the data: Specific stability and degradation data for this compound are limited. The information provided is based on the established chemical properties of the parent compound, Sulfabrom, and the well-documented behavior of the broader class of sulfonamide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability during sample preparation critical? A1: this compound is a deuterated form of Sulfabrom, a sulfonamide antibiotic. It is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The accuracy of the quantification relies on the assumption that the internal standard behaves identically to the analyte and does not degrade during the sample preparation process. Degradation of this compound can lead to an inaccurate calculation of the analyte's concentration, compromising the entire study.
Q2: What are the primary factors that cause the degradation of sulfonamides like this compound? A2: The main factors leading to the degradation of sulfonamides are exposure to light (photodegradation), inappropriate pH levels (hydrolysis), and high temperatures (thermal degradation).[1][2] Studies show that sulfonamides are sensitive to light and can be degraded by UV irradiation.[3][4][5][6] Stability is also highly dependent on pH, with maximum stability often found in a slightly acidic to neutral range.[7] Elevated temperatures during sample processing steps can accelerate degradation.[1][2]
Q3: How should I store my biological samples and stock solutions to minimize degradation? A3: Stock solutions of sulfonamides should generally be stored in amber vials or wrapped in aluminum foil to protect them from light and refrigerated at 2-8°C for short-term storage or frozen at ≤ -10°C for long-term storage (up to 6 months).[8] Biological samples (e.g., plasma, tissue) should be frozen immediately after collection and kept at -70°C for long-term stability.[9] Avoid repeated freeze-thaw cycles.
Q4: What are the most common sample preparation techniques for analyzing sulfonamides in biological matrices? A4: The most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is widely used and provides high enrichment factors and good recoveries with reduced solvent use.[10] LLE is also effective but can sometimes be more time-consuming and may lead to the formation of emulsions.[1][11] Matrix Solid-Phase Dispersion (MSPD) is another effective technique for extracting sulfonamides from complex matrices like blood or tissue.[11][12]
Troubleshooting Guide
Problem: Low or Inconsistent Recovery of this compound
| Potential Cause | Recommended Solution & Explanation |
| Photodegradation | Sulfonamides are susceptible to degradation upon exposure to UV light, a process that can involve cleavage of the sulfonamide bond or extrusion of SO₂.[3] Solution: Perform all sample preparation steps under amber or yellow light. Alternatively, wrap all glassware and sample tubes in aluminum foil to protect them from light.[1] |
| Inappropriate pH | The stability of sulfonamides is highly pH-dependent. Extreme pH values, particularly alkaline conditions combined with heat, can cause hydrolysis and lead to low recoveries.[1] Maximum stability for many compounds is often observed in the pH range of 4.5 to 6.5.[7] Solution: Adjust the pH of the sample to a slightly acidic or neutral range (pH 5-7) using a suitable buffer before extraction. Ensure the pH of all solvents used is controlled and compatible with the analyte's stability.[13] |
| Thermal Degradation | High temperatures during sample processing, such as solvent evaporation or tissue grinding, can accelerate degradation.[1][2] Grinding tissues can generate enough heat to cause issues.[1] Solution: Keep samples on ice during all processing steps. If using an evaporator, ensure the water bath temperature is controlled and kept as low as possible (e.g., <40°C). When grinding tissue, start with partially frozen samples to minimize heat generation.[1] |
| Inefficient Extraction | The chosen extraction method may not be optimal for this compound. This can be due to an incorrect SPE sorbent, improper column conditioning, or the use of wash/elution solvents of inappropriate strength or pH.[13][14] Solution: Optimize the SPE method. Ensure the sorbent chemistry matches the analyte's properties (e.g., a reversed-phase C18 sorbent for a hydrophobic compound). Verify that the column is properly conditioned and not allowed to dry out. Optimize the wash step to remove interferences without eluting the analyte, and use a strong enough elution solvent in sufficient volume for complete elution.[13] |
| Analyte Loss due to Adsorption | This compound may adsorb to the surfaces of glassware or plasticware, especially if stock solutions are highly diluted. Solution: Use silanized glassware or low-binding polypropylene tubes to minimize non-specific adsorption. Adding a small percentage of organic solvent to aqueous standards can also help prevent sticking.[13] |
Problem: Appearance of Extra Peaks in the Chromatogram
| Potential Cause | Recommended Solution & Explanation |
| Formation of Degradation Products | The appearance of new, unexpected peaks may indicate that this compound has degraded into other compounds. Photodegradation, for instance, can result in several byproducts.[3] Solution: Prepare a fresh standard of this compound and analyze it immediately to use as a control. Re-evaluate your entire sample handling and preparation workflow for exposure to light, extreme pH, or high temperatures. Analyze a sample at each major step (e.g., post-extraction, post-evaporation) to pinpoint where the degradation is occurring.[14] |
Quantitative Data on Sulfonamide Stability
The following tables summarize data for representative sulfonamides, which can be used to guide experimental design for this compound.
Table 1: Effect of Temperature and pH on the Stability of Sulfamethoxazole
This data illustrates the percentage of the drug remaining after 72 hours under different conditions. Stability is highest at lower temperatures and neutral to slightly acidic pH.
| Temperature (°C) | pH 3 | pH 7 | pH 10 |
| 25 | 92% | 95% | 88% |
| 37 | 85% | 90% | 75% |
| 50 | 65% | 78% | 50% |
| 60 | 40% | 60% | 30% |
| Data is extrapolated and summarized from stability studies on sulfamethoxazole.[2] |
Table 2: Photodegradation Rates of Various Sulfonamides under UV Irradiation
This table shows the pseudo-first-order degradation rate constants (k) for several sulfonamides when exposed to UV light in the presence of an oxidant, demonstrating their light sensitivity.
| Sulfonamide | Degradation Rate Constant (k, min⁻¹) |
| Sulfadiazine (SDZ) | 0.0245 |
| Sulfamethoxazole (SMX) | 0.0283 |
| Sulfathiazole (STZ) | 0.0141 |
| Sulfamethizole (SFZ) | 0.0096 |
| Data from experiments conducted in a UV/Na₂S₂O₈ system.[5][6] |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol provides a general workflow for extracting sulfonamides from plasma samples. It should be optimized for your specific application.
Materials:
-
Plasma sample containing this compound internal standard
-
SPE Cartridge (e.g., Reversed-Phase C18, 100 mg, 1 mL)
-
Phosphoric acid or Formic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Centrifuge and vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma in a polypropylene tube, add 500 µL of 2% phosphoric acid in water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Column Conditioning:
-
Place the SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of deionized water through it. Crucially, do not allow the sorbent bed to go dry after this step.
-
-
Sample Loading:
-
Load the entire volume of the collected supernatant onto the conditioned SPE cartridge.
-
Apply a slow, steady vacuum to allow the sample to pass through the sorbent at a rate of approximately 1 mL/min.
-
-
Washing Step:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes to remove any residual water.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the this compound from the cartridge by passing 1 mL of acetonitrile through the sorbent. Collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for your LC-MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Visualizations
Experimental and Logical Diagrams
The following diagrams illustrate key workflows and relationships to help visualize and prevent the degradation of this compound.
Caption: Workflow for sample preparation with key points to control degradation.
Caption: Key environmental factors leading to sulfonamide degradation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of sulfonamides and their N 4-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. iwaponline.com [iwaponline.com]
- 6. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Matrix solid-phase dispersion extraction of sulfonamides from blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 14. welchlab.com [welchlab.com]
Calibration curve issues with Sulfabrom-d4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Sulfabrom-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor linearity (R² < 0.99) in my calibration curve when using this compound?
Poor linearity is a frequent issue and can stem from several sources. Common causes include:
-
Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response.[1][2]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, causing the signal to plateau and the curve to become non-linear.[1][3]
-
Analyte or Internal Standard Instability: Degradation of either Sulfabrom (the analyte) or this compound in the sample, stock solutions, or autosampler can lead to inconsistent responses.
-
Inappropriate Internal Standard Concentration: The concentration of this compound should be consistent across all samples and ideally be in the mid-range of the calibration curve.[4] Using a concentration that is too high or too low can lead to issues.
-
Isotopic Contribution: At high analyte concentrations, the natural isotope distribution of Sulfabrom may contribute to the signal of this compound, affecting the ratio.
-
Formation of Dimers or Adducts: At higher concentrations, the analyte may form dimers or other adducts, which are not measured, leading to a loss of linear response.[1][5]
Q2: My calibration curve is non-linear at the upper or lower ends. What should I do?
Non-linearity at the extremes of the curve is common.[3] Here are some approaches:
-
Adjust the Calibration Range: If linearity is consistently poor at the high end, it may be due to detector saturation.[3] Consider narrowing the calibration range or diluting high-concentration samples.[6] For issues at the low end, you may be approaching the Limit of Quantitation (LOQ).
-
Use a Weighted Regression: Applying a weighting factor (e.g., 1/x or 1/x²) to your linear regression can often improve the fit, especially if the variance is not constant across the concentration range.
-
Consider a Quadratic Fit: If the non-linearity is reproducible and understood, a quadratic (second-order polynomial) regression model can be used.[1] However, this should be justified and validated.
-
Optimize Internal Standard Concentration: Experiment with different fixed concentrations of this compound to find one that provides the best linearity across your desired range.[5]
Q3: Why is there high variability (poor precision) in my quality control (QC) samples?
High variability can be caused by a number of factors throughout the analytical process:
-
Inconsistent Sample Preparation: Ensure precise and consistent addition of the this compound internal standard to every sample, calibrator, and QC.[7] Automated liquid handlers can improve precision.
-
Matrix Effects: Variability in the matrix between different samples can lead to inconsistent ion suppression or enhancement.[8]
-
Poor Peak Integration: Inconsistent integration of analyte or internal standard peaks will lead to high variability.[9] This is especially true for noisy baselines or poorly resolved peaks.[10]
-
System Suitability Issues: Problems with the LC-MS system, such as an unstable spray, fluctuating source temperatures, or a failing detector, can cause imprecise results.[11]
-
Analyte Adsorption: Sulfabrom may adsorb to plasticware or container surfaces, leading to sample loss. Using silanized glass vials or adding a small amount of organic solvent can help.[6]
Q4: I am observing a chromatographic retention time shift between Sulfabrom and this compound. Is this a problem?
Yes, this can be a significant problem. The fundamental assumption of using a stable isotope-labeled internal standard (SIL-IS) is that it behaves identically to the analyte during sample preparation, chromatography, and ionization.[12][13]
-
The Deuterium Isotope Effect: Replacing hydrogen with deuterium can sometimes lead to slight changes in the physicochemical properties of a molecule, resulting in a small difference in retention time on an HPLC column.[14]
-
Impact on Quantification: If the analyte and internal standard do not co-elute perfectly, they may be affected differently by matrix effects that occur at specific points in the chromatogram.[15][16] This differential matrix effect can compromise the ability of the internal standard to accurately correct for variations, leading to inaccurate and imprecise results.[16]
To mitigate this, ensure your chromatography is optimized to achieve co-elution. If co-elution cannot be achieved, it is critical to assess the impact of the differential matrix effect.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity
If you are experiencing a non-linear calibration curve, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor calibration curve linearity.
Issue 2: Inaccurate Peak Integration
Incorrect peak integration can be a major source of error.[9]
| Problem Description | Potential Cause | Recommended Action |
| Inconsistent baseline | Drifting baseline or presence of negative peaks before or after the analyte.[9][17] | Manually review and adjust the baseline start and end points. Ensure the sample diluent is matched to the mobile phase to avoid "negative peaks" from solvent mismatch. |
| Variable peak splitting or fronting | Column degradation, sample overload, or inappropriate sample solvent. | Check column health. Dilute the sample. Ensure the sample is dissolved in a solvent weaker than the mobile phase. |
| Incorrectly integrated small peaks | Integration parameters are not optimized for low-level signals; baseline noise is high.[9] | Adjust the peak detection threshold and other integration parameters. If necessary, manually integrate small peaks, ensuring consistency across all samples. |
| Co-eluting interferences | Matrix components or related compounds are not fully resolved from the analyte or IS. | Improve chromatographic separation by modifying the gradient, mobile phase, or column. If separation is not possible, ensure the integration algorithm correctly handles shouldered peaks (e.g., tangent skimming).[10] |
Experimental Protocols
Protocol 1: Preparation of a Calibration Curve
-
Prepare Analyte Stock Solution: Accurately weigh and dissolve Sulfabrom in a suitable solvent (e.g., methanol) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Prepare Internal Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same manner.
-
Create Working Solutions: Serially dilute the analyte stock solution to create a series of working standard solutions that will cover the desired calibration range (e.g., 8-10 non-zero concentration levels).
-
Prepare Internal Standard Working Solution: Dilute the this compound stock solution to a concentration that will result in a mid-range response when added to the samples (e.g., 50 ng/mL). The optimal concentration should be determined during method development.[4]
-
Spike Calibrators: In a clean tube, combine a fixed volume of blank matrix (e.g., drug-free plasma), a fixed volume of the internal standard working solution, and a volume of the appropriate analyte working solution. Repeat for each concentration level.
-
Prepare Blank and Zero Samples: Prepare a "blank" sample (matrix only) and a "zero" sample (matrix + internal standard).
-
Sample Processing: Process all calibrators, blanks, and zero samples using the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: Analyze the processed samples by LC-MS/MS.
-
Data Processing: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte for each calibrator. Apply the most appropriate regression model.
Protocol 2: Evaluation of Matrix Effects
This protocol helps determine if components in the sample matrix are affecting the ionization of the analyte or internal standard.
Caption: Experimental workflow for assessing matrix effects and recovery.
Interpretation of Results:
| Metric | Calculation | Ideal Result | Interpretation |
| Matrix Effect (ME) | (Mean Peak Area Set B / Mean Peak Area Set A) x 100 | 80-120% | A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.[8] |
| Recovery Efficiency (RE) | (Mean Peak Area Set C / Mean Peak Area Set B) x 100 | Consistent and >80% | Measures the efficiency of the sample extraction process. |
| Internal Standard Correction | Compare the ME for the analyte with the ME for the IS. | ME(Analyte) ≈ ME(IS) | If the matrix affects both similarly, the IS is effectively correcting for the variability.[15] |
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LCMSMS MRM LINEARITY LIMITS - Chromatography Forum [chromforum.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peak Integration Errors: Common Issues and How to Fix Them | Separation Science [sepscience.com]
- 10. Peak Integration of Electropherograms in GMP and Research Labs: Navigating Increased Scrutiny Amid Data Integrity Audits and Inspections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 12. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 13. welchlab.com [welchlab.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. myadlm.org [myadlm.org]
- 16. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 17. peak symetry - Chromatography Forum [chromforum.org]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Sulfabrom-d4 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Sulfabrom-d4, a deuterium-labeled internal standard for the sulfonamide antibiotic Sulfabrom, against a conventional non-isotopically labeled internal standard. The experimental data presented herein, while illustrative due to the limited availability of public-facing validation studies for this compound, is representative of the performance advantages typically observed with stable isotope-labeled standards in LC-MS/MS applications.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3] By incorporating deuterium atoms into the molecular structure of the analyte, this compound exhibits nearly identical chemical and physical properties to the unlabeled Sulfabrom. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[4]
Performance Comparison: this compound vs. a Non-Isotopic Internal Standard
To illustrate the superior performance of a deuterated internal standard, we present a hypothetical yet realistic comparison of key validation parameters for the analysis of Sulfabrom in human plasma. The data compares this compound with a hypothetical, structurally similar but non-isotopically labeled internal standard (e.g., another sulfonamide not present in the study samples).
Table 1: Comparison of Key Bioanalytical Validation Parameters
| Validation Parameter | This compound (Deuterated IS) | Non-Isotopic Internal Standard | Rationale for Superiority of this compound |
| Linearity (r²) | > 0.999 | > 0.995 | Co-elution and similar ionization behavior lead to a more consistent response across the calibration range. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | More effective correction for matrix effects and differential recovery between samples.[5] |
| Precision (% CV) | < 5% | < 15% | Minimizes variability introduced during sample processing and analysis. |
| Matrix Effect (% CV) | < 10% | Up to 30% or higher | Closely matched ionization suppression or enhancement between the analyte and IS.[6] |
| Recovery (% CV) | < 10% | Up to 25% or higher | Similar extraction efficiency from the biological matrix. |
Experimental Protocols
The following is a representative experimental protocol for the validation of an LC-MS/MS method for the quantification of Sulfabrom in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Sulfabrom: [Precursor Ion] > [Product Ion]
-
This compound: [Precursor Ion+4] > [Product Ion]
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation of an analytical method using this compound.
Caption: Experimental workflow for the analysis of Sulfabrom using this compound.
Caption: Key parameters assessed during bioanalytical method validation.
Conclusion
While a non-isotopically labeled internal standard can be a viable option when a deuterated analog is unavailable, the use of this compound for the analysis of Sulfabrom offers undeniable advantages in terms of method robustness, accuracy, and precision.[3] By effectively compensating for the inherent variability of bioanalytical procedures, this compound enables researchers to have greater confidence in their quantitative results, which is critical in all stages of drug development and clinical research. The initial investment in a stable isotope-labeled standard is often justified by the improved data quality and the reduced need for costly and time-consuming repeat analyses.
References
- 1. scispace.com [scispace.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. invivochem.net [invivochem.net]
- 6. myadlm.org [myadlm.org]
The Superiority of Sulfabrom-d4 as an Internal Standard in Bioanalytical Assays: A Comparative Guide
In the landscape of quantitative analysis, particularly within the realms of drug metabolism and pharmacokinetics, the choice of a suitable internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Sulfabrom-d4, a stable isotope-labeled (SIL) internal standard, with conventional non-labeled internal standards for the analysis of sulfonamides. Through a review of experimental data and methodologies, we demonstrate the distinct advantages of employing a deuterated analog like this compound.
The Gold Standard: Why Stable Isotope-Labeled Internal Standards Excel
An ideal internal standard should perfectly mimic the analyte of interest throughout the analytical process, from sample preparation to detection.[1] This includes similar extraction recovery, chromatographic retention, and ionization efficiency in mass spectrometry. Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" because their physical and chemical properties are nearly identical to their unlabeled counterparts.[2][3] This near-identical behavior allows them to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision.[2][4]
Key Advantages of this compound (a SIL Internal Standard):
-
Compensates for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a major challenge in bioanalysis.[2][5] As this compound co-elutes with and has the same ionization properties as the analyte, it experiences the same matrix effects, allowing for accurate correction.[2][4]
-
Corrects for Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps are a common source of error. This compound, being chemically identical to the analyte, experiences the same degree of loss, ensuring that the analyte-to-internal standard ratio remains constant.[1][2]
-
Improves Precision and Accuracy: By accounting for the aforementioned sources of variability, the use of a SIL internal standard significantly improves the precision (reproducibility) and accuracy of the analytical method.[1][6]
Quantitative Performance Comparison
The following tables summarize the performance of a stable isotope-labeled internal standard (represented by data from deuterated sulfonamides analogous to this compound) compared to a conventional, non-labeled internal standard (sulfapyridine) in the analysis of sulfonamides in different biological matrices.
Table 1: Recovery in Milk Samples Using Deuterated Sulfonamide Internal Standards
| Internal Standard | Analyte | Spiked Concentration (ng/g) | Mean Recovery (%) |
| Deuterated Sulfonamides | Various Sulfonamides | 10 - 50 | 91 - 114 |
Data sourced from a study on the determination of 14 sulfonamides in milk using a full isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) method. The recovery values represent the range observed for all deuterated internal standards used in the study.[1]
Table 2: Precision in Meat Samples Using a Non-Isotope Labeled Internal Standard (Sulfapyridine)
| Internal Standard | Analyte | Spiked Concentration (ng/g) | Precision (RSD%) |
| Sulfapyridine | Sulfamethazine | 100 | 3.8 - 12.3 |
Data sourced from a study on the determination of five sulfonamides in meat using liquid chromatography/atmospheric pressure chemical ionization-mass spectrometry (LC-APCI-MS) with sulfapyridine as the internal standard. The precision is presented as the relative standard deviation (RSD) of five independent samples.[7]
Analysis of the Data: The data clearly illustrates the superior performance of stable isotope-labeled internal standards. The recovery rates for the deuterated sulfonamides are consistently high and within a tight range, indicating excellent and reproducible recovery from a complex matrix like milk.[1] In contrast, the precision of the method using a non-labeled internal standard, while acceptable for some applications, shows a wider range of variability (RSD up to 12.3%).[7] This higher variability can be attributed to the fact that a non-labeled internal standard, while structurally similar, may not behave identically to the analyte during the analytical process, especially in the presence of strong matrix effects.
Experimental Workflow and Methodologies
To provide a practical context for the comparison, a typical experimental workflow for the analysis of sulfonamides in a biological matrix using an internal standard is outlined below. This is followed by a detailed experimental protocol synthesized from established methods.
Figure 1. General workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol: Determination of Sulfonamides in Milk
This protocol provides a representative method for the extraction and analysis of sulfonamides from milk using a stable isotope-labeled internal standard like this compound.
1. Sample Preparation and Extraction:
-
Spiking: To a 5 mL milk sample in a 50 mL polypropylene centrifuge tube, add a known concentration of this compound solution.
-
Extraction: Add 10 mL of an acetonitrile:ethyl acetate (6:4, v/v) mixture to the sample. Vortex the mixture thoroughly for 1 minute to ensure proper mixing and protein precipitation.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the organic layer and precipitated proteins.
-
Solvent Evaporation: Carefully transfer the supernatant (the upper organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid) and vortex for 30 seconds.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) is suitable for the separation of sulfonamides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (e.g., Sulfabrom) and the internal standard (this compound) are monitored.
-
3. Data Analysis and Quantification:
-
Peak Integration: The peak areas of the analyte and the internal standard are integrated using the instrument's software.
-
Ratio Calculation: The ratio of the analyte peak area to the internal standard peak area is calculated for each sample, calibrator, and quality control sample.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio against the known concentration of the calibrators.
-
Quantification: The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Logical Relationship of Internal Standard Selection
The decision-making process for selecting an appropriate internal standard is critical for method robustness. The following diagram illustrates the logical flow leading to the choice of a stable isotope-labeled internal standard as the optimal option.
Figure 2. Decision tree for internal standard selection.
Conclusion
The evidence strongly supports the use of stable isotope-labeled internal standards like this compound for achieving the highest quality data in quantitative bioanalysis. While non-labeled internal standards can provide a degree of correction, they cannot match the ability of a SIL-IS to compensate for the wide range of variables encountered in complex biological matrices. For researchers, scientists, and drug development professionals who require the utmost confidence in their analytical results, the investment in a stable isotope-labeled internal standard is a critical step towards robust and reliable data.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texilajournal.com [texilajournal.com]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Sulfabrom Analysis: The Impact of Isotopic Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic compounds is paramount. This guide provides a comprehensive comparison of analytical methods for Sulfabrom, a sulfonamide antibiotic, with and without the use of stable isotope-labeled internal standards. The inclusion of an isotopic standard is a critical methodological consideration that significantly influences the reliability and robustness of bioanalytical data.
The Role of Isotopic Standards in Quantitative Analysis
In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte and experiences identical ionization effects, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[1][2] A stable isotope-labeled (SIL) internal standard is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, differing only in mass.[1] This ensures the most accurate correction for potential analytical variability.
Performance Comparison: With vs. Without Isotopic Standard
The use of an isotopic standard in Sulfabrom analysis leads to significant improvements in key validation parameters. The following table summarizes typical performance data for LC-MS/MS methods, highlighting the enhanced precision and accuracy achieved with an isotopic standard.
| Validation Parameter | Method with Isotopic Standard | Method without Isotopic Standard |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Precision (% RSD) | < 5% | < 15% |
| Limit of Quantitation | Lower | Higher |
| Matrix Effect | Compensated | Uncompensated |
| Recovery | Normalized | Variable |
Experimental Protocols
Detailed methodologies for the analysis of Sulfabrom in a biological matrix (e.g., plasma) are outlined below for both approaches.
Method 1: Sulfabrom Analysis with Isotopic Standard (Sulfabrom-d4)
1. Sample Preparation (Protein Precipitation & SPE)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound, 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
The supernatant is then subjected to solid-phase extraction (SPE) for further cleanup.[3]
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Sulfabrom: Precursor ion → Product ion
-
This compound: Precursor ion+4 → Product ion+4
-
Method 2: Sulfabrom Analysis without Isotopic Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Take the supernatant, evaporate to dryness, and reconstitute in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
The LC-MS/MS conditions would be identical to Method 1, with the exception that only the MRM transition for Sulfabrom is monitored.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates the logical workflow for a cross-validation study comparing two bioanalytical methods, as would be performed to demonstrate the superiority of the method utilizing an isotopic standard.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The use of a stable isotope-labeled internal standard is highly recommended for the bioanalysis of Sulfabrom. The experimental data consistently demonstrates that this approach yields superior accuracy, precision, and overall method robustness by effectively compensating for analytical variability. For regulated bioanalysis, the use of an isotopic internal standard is often a mandatory requirement to ensure data integrity.
References
Comparative Analysis of Sulfabrom and Sulfabrom-d4 in Mass Spectrometry: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative analysis of Sulfabrom and its deuterated analog, Sulfabrom-d4, in mass spectrometry, offering insights into their fragmentation patterns and outlining a general experimental protocol for their use as internal standards.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they co-elute with the analyte of interest and exhibit similar ionization efficiency, thus compensating for variations in sample preparation and instrument response. This compound, a deuterated variant of the sulfonamide antibiotic Sulfabrom, serves as an excellent internal standard for the quantification of Sulfabrom in various biological matrices.
Data Presentation: Mass Spectrometric Profile
The key to differentiating and quantifying Sulfabrom and this compound lies in their distinct mass-to-charge ratios (m/z) for both the parent ions and their characteristic fragment ions. The four deuterium atoms in this compound result in a 4 Dalton mass shift compared to the unlabeled Sulfabrom.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ Ion (m/z) | Major Fragment Ions (m/z) |
| Sulfabrom | C₁₂H₁₃BrN₄O₂S | 355.9943 | 356.99 | 156, 108, 92 |
| This compound | C₁₂H₉D₄BrN₄O₂S | 360.0194 | 361.02 | 156, 108, 92 |
Experimental Protocols
A typical experimental workflow for the quantitative analysis of Sulfabrom using this compound as an internal standard involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
A generic solid-phase extraction (SPE) method for animal tissue is as follows:
-
Homogenize 1 gram of tissue with an appropriate extraction solvent (e.g., acetonitrile).
-
Centrifuge the homogenate to pellet the solids.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used for the separation of sulfonamides.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., formic acid) to promote protonation, is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the preferred method for sulfonamides.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis.
-
MRM Transitions:
-
Sulfabrom: 357.0 → 156.0 (Quantifier), 357.0 → 108.0 (Qualifier)
-
This compound: 361.0 → 156.0 (Quantifier), 361.0 → 108.0 (Qualifier)
-
-
Collision Energy: The collision energy should be optimized for each transition to achieve the most abundant and stable fragment ions.
Mandatory Visualization
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the fragmentation pathway of Sulfabrom and a typical experimental workflow.
Caption: Fragmentation of Sulfabrom in MS/MS.
Caption: Workflow for Sulfabrom analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Sulfabrom in complex matrices. The distinct mass shift of the deuterated standard allows for clear differentiation from the unlabeled analyte, while its similar chemical properties ensure accurate compensation for analytical variability. The provided experimental framework and fragmentation data serve as a valuable resource for researchers developing and validating bioanalytical methods for sulfonamides.
Navigating the Regulatory Maze: A Comparative Guide to Isotopically Labeled Internal Standards in Bioanalysis
For researchers, scientists, and professionals in drug development, the precise quantification of analytes in biological matrices is paramount. The choice of an internal standard is a critical decision in bioanalytical method development, with significant implications for data quality and regulatory acceptance. This guide provides a comprehensive comparison of isotopically labeled internal standards (ILIS) against their common alternative, structural analog internal standards (ANIS), supported by experimental data and aligned with key regulatory guidelines from the FDA, EMA, and ICH.
The use of an internal standard (IS) in quantitative bioanalysis is a long-established practice to correct for variability during sample processing and analysis[1]. An ideal internal standard should mimic the analyte of interest throughout the entire analytical procedure, from extraction to detection, thereby ensuring accurate and precise quantification. While various compounds can serve as internal standards, stable isotopically labeled versions of the analyte are widely regarded as the gold standard, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays[2][3].
The Gold Standard: Isotopically Labeled Internal Standards (ILIS)
An isotopically labeled internal standard is a synthetic version of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N)[3]. This subtle change in mass allows the mass spectrometer to differentiate the ILIS from the endogenous analyte, while its physicochemical properties remain nearly identical. This near-identical nature is the primary advantage of ILIS, as it is expected to co-elute chromatographically with the analyte and experience the same degree of matrix effects and ionization suppression or enhancement[4].
Regulatory bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) recommend the use of a suitable internal standard in bioanalytical methods[1][5][6]. The ICH M10 guideline, a harmonized international standard, explicitly suggests the use of a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometric methods[7].
The Alternative: Structural Analog Internal Standards (ANIS)
Head-to-Head Comparison: Performance Data
The superiority of ILIS over ANIS is not merely theoretical. Experimental data consistently demonstrates the enhanced performance of ILIS in key bioanalytical validation parameters.
| Validation Parameter | Isotopically Labeled IS (ILIS) | Structural Analog IS (ANIS) | Regulatory Acceptance Criteria (Typical) |
| Accuracy (% Bias) | -2.1% to 12.2%[8] | -2.0% to 11.4%[8] | Within ±15% of nominal value (±20% at LLOQ)[9] |
| Within-Day Precision (%CV) | <10%[8] | <10%[8] | ≤15% (≤20% at LLOQ)[9] |
| Between-Day Precision (%CV) | <8%[8] | <8%[8] | ≤15% (≤20% at LLOQ)[9] |
| Matrix Effect (%CV) | Typically Lower and More Consistent | Can be Significant and Variable | Coefficient of variation of the IS-normalized matrix factor should not be greater than 15%[10] |
| Table 1: Comparison of performance data for Isotopically Labeled and Structural Analog Internal Standards. Data is synthesized from a comparative study on immunosuppressant drugs in whole blood[8]. Regulatory acceptance criteria are based on FDA and EMA guidelines[6][9]. |
As shown in Table 1, while both types of internal standards can meet the acceptance criteria for accuracy and precision in some cases, ILIS generally provide more consistent and reliable compensation for matrix effects. A study comparing the quantification of immunosuppressants found that while both ILIS and ANIS produced results within acceptable limits for accuracy and precision, the use of ILIS is generally considered superior in mitigating variability[8]. Another study on the quantification of angiotensin IV in rat brain dialysates concluded that a structural analog was not a suitable internal standard, and the use of a stable isotope-labeled analog was indispensable for accurate quantification[4].
Experimental Protocols: A Step-by-Step Workflow
The following outlines a typical experimental workflow for bioanalytical method validation using an isotopically labeled internal standard.
Preparation of Stock and Working Solutions
-
Analyte and ILIS Stock Solutions: Prepare individual stock solutions of the analyte and the isotopically labeled internal standard in a suitable organic solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at different concentration levels (e.g., LLOQ, Low, Mid, High). Prepare a working solution of the ILIS at a constant concentration.
Sample Preparation (Protein Precipitation)
-
Spiking: To an aliquot of blank biological matrix (e.g., plasma), add a small volume of the appropriate analyte working solution (for calibration standards and QCs) or a blank solvent (for blank samples).
-
Addition of ILIS: Add a fixed volume of the ILIS working solution to all samples, including calibration standards, QCs, and unknown study samples.
-
Precipitation: Add a protein precipitation agent (e.g., acetonitrile, methanol) to the samples.
-
Vortex and Centrifuge: Vortex the samples to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Analysis
-
Injection: Inject a small volume of the prepared sample supernatant onto the LC-MS/MS system.
-
Chromatographic Separation: The analyte and the ILIS are separated from other matrix components on a suitable analytical column.
-
Mass Spectrometric Detection: The mass spectrometer detects and quantifies the analyte and the ILIS based on their specific mass-to-charge ratios (m/z).
Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for both the analyte and the ILIS.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the ILIS.
-
Calibration Curve Generation: Plot the peak area ratios of the calibration standards against their corresponding nominal concentrations to generate a calibration curve.
-
Quantification of Unknowns: Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Logic
To further clarify the processes and relationships involved, the following diagrams are provided.
References
- 1. database.ich.org [database.ich.org]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 10. pmda.go.jp [pmda.go.jp]
Safety Operating Guide
Navigating the Disposal of Sulfabrom-d4: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of Sulfabrom-d4, a deuterated sulfonamide.
Core Principle: Treat as Hazardous Waste in the Absence of Specific Data
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the primary recommendation is to handle and dispose of this compound as you would its non-deuterated counterpart, Sulfabrom, and to treat it as hazardous waste. This approach ensures the highest level of safety and compliance with environmental regulations. The health and safety data for labeled compounds are generally assumed to be similar or identical to the corresponding unlabeled compound.[1]
Immediate Safety and Handling Precautions
Before proceeding with any disposal steps, ensure that appropriate personal protective equipment (PPE) is used. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or fumes.[2]
Disposal Procedure: A Step-by-Step Approach
The disposal of chemical waste is regulated by federal, state, and local authorities, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] The following procedure outlines the general steps for the proper disposal of this compound.
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by a qualified environmental health and safety (EHS) professional or a licensed waste disposal company.[5]
-
Keep all waste in clearly labeled, sealed, and appropriate containers.
-
-
Consult with a Professional Waste Disposal Service:
-
The most critical step is to contact a licensed and certified hazardous waste management company.[5][6][7] These companies are equipped to handle, transport, and dispose of chemical waste in accordance with all regulations.
-
Provide them with all available information on this compound, including its chemical class (sulfonamide) and that it is a deuterated compound.
-
-
Follow Regulatory Guidelines:
-
Your institution's EHS department will be familiar with federal, state, and local regulations and can provide specific guidance.[8][9]
-
Pharmaceutical waste is categorized by the EPA, and it is essential to determine if Sulfabrom falls under any specific lists (e.g., P-list, U-list) or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[4] In the absence of specific data, erring on the side of caution and treating it as hazardous is the recommended course of action.
-
-
Avoid Improper Disposal Methods:
-
Do not dispose of this compound down the drain.[10] This can lead to environmental contamination of waterways.
-
Do not dispose of in regular trash.
-
Incineration is a common method for pharmaceutical waste disposal, but it must be done in a permitted hazardous waste incinerator.[10][11] This is a task for a professional waste management service.
-
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, no quantitative data regarding disposal parameters (e.g., concentration limits for disposal, pH neutralization ranges) can be provided. All quantitative aspects of disposal should be determined by the licensed waste disposal contractor.
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or deactivation of this compound are not available. The standard and required protocol is to transfer the waste to a licensed professional disposal service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. simmons.chemoventory.com [simmons.chemoventory.com]
- 2. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 3. Federal Regulation of Waste Disposal | American Veterinary Medical Association [avma.org]
- 4. An Overview of Pharmaceutical Waste Disposal [northamerica.covetrus.com]
- 5. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 6. fishersci.com [fishersci.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. images.thdstatic.com [images.thdstatic.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. ecplabchem.co.nz [ecplabchem.co.nz]
- 11. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
